Product packaging for Pyrethrolone(Cat. No.:CAS No. 487-67-2)

Pyrethrolone

Cat. No.: B1236646
CAS No.: 487-67-2
M. Wt: 178.23 g/mol
InChI Key: IVGYSSJKFLEVIX-PLNGDYQASA-N
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Description

(Z)-pyrethrolone is a pyrethrolone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1236646 Pyrethrolone CAS No. 487-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

487-67-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+

InChI Key

IVGYSSJKFLEVIX-PLNGDYQASA-N

SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Isomeric SMILES

CC1=C(C(=O)CC1O)C/C=C\C=C

Canonical SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Origin of Product

United States

Foundational & Exploratory

The Pyrethrolone Biosynthesis Pathway in Tanacetum cinerariifolium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pyrethrolone biosynthesis pathway in Tanacetum cinerariifolium, the natural source of the potent insecticide pyrethrin. This compound is a critical rethrolone alcohol moiety that, when esterified with chrysanthemic or pyrethric acid, forms the active pyrethrin compounds. Understanding this pathway is pivotal for metabolic engineering efforts aimed at enhancing pyrethrin yield and for the development of novel, sustainable insecticides.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis is a specialized branch of the oxylipin pathway, originating from linolenic acid. The pathway is intricately linked with the plant hormone jasmonic acid (JA) signaling cascade, which plays a crucial role in inducing the expression of key biosynthetic genes, particularly in response to biotic and abiotic stresses.[1][2] The synthesis primarily occurs in the glandular trichomes on the ovaries of the flower heads.[3][4]

The key enzymatic steps leading to the formation of this compound are:

  • Conversion of Jasmone to Jasmolone: The pathway diverges from the canonical jasmonic acid pathway at the level of jasmone. Jasmone undergoes hydroxylation to form jasmolone. This critical step is catalyzed by jasmone hydroxylase (TcJMH) , a cytochrome P450 enzyme (CYP71AT148).[5][6]

  • Desaturation of Jasmolone to this compound: Jasmolone is then converted to this compound through a desaturation reaction. This reaction is catalyzed by This compound synthase (TcPYS) , another cytochrome P450 enzyme (CYP82Q3).[3][4] This enzyme introduces a double bond in the pentyl side chain of jasmolone.[3][4]

The final step in the formation of pyrethrins involves the esterification of this compound with either chrysanthemoyl-CoA or pyrethroyl-CoA, a reaction catalyzed by a GDSL lipase-like protein (TcGLIP).[2]

Below is a diagram illustrating the core this compound biosynthesis pathway.

Pyrethrolone_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Linolenic_Acid Linolenic Acid JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Multiple Steps Jasmone Jasmone JA_Biosynthesis->Jasmone Unidentified Steps Jasmolone Jasmolone Jasmone->Jasmolone TcJMH (CYP71AT148) This compound This compound Jasmolone->this compound TcPYS (CYP82Q3) Pyrethrins Pyrethrins This compound->Pyrethrins TcGLIP (Esterification)

Caption: The core enzymatic steps in the biosynthesis of this compound from jasmone.

Quantitative Data on the this compound Biosynthesis Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)VmaxkcatOptimal pHOptimal Temp. (°C)Reference(s)
TcJMH (CYP71AT148)Jasmone53.9 ± 13.5Not ReportedNot ReportedNot ReportedNot Reported[5][6]
TcPYS (CYP82Q3)JasmoloneNot ReportedNot ReportedNot Reported7.5 (in vitro assay)Room Temp. (in vitro assay)[3]
TcGLIP(1R,3R)-Chrysanthemoyl CoA190 ± 3011.0 ± 0.6 nmol/min/mg0.107.525[7]
TcGLIP(S)-Pyrethrolone100 ± 1010.0 ± 0.3 nmol/min/mg0.0917.525[7]
Table 2: Metabolite Concentrations
MetaboliteTissue/ConditionConcentration/Relative AbundanceReference(s)
JasmoloneFlowers fed with jasmone4.3-fold increase in free jasmolone[5]
This compoundFlowers fed with jasmone1.5-fold increase in free this compound[5]
Pyrethrin ILeaves treated with 2 mM MeJASignificant increase at 6 hours post-treatment[8]
Pyrethrin IILeaves treated with 2 mM MeJASignificant increase at 6 hours post-treatment[8]
Total PyrethrinsFlower Buds (S1 stage)Increased from S1 to S4 stage[9]
Total PyrethrinsFully Blossomed Flowers (S4 stage)Accumulated to the highest level[9]
Pyrethrins I/IIBuds of T. cinerariifoliumHigher concentration than cinerins and jasmolins[7]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Heterologous Expression in Nicotiana benthamiana

This technique is crucial for functionally characterizing candidate genes.

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression Workflow Gene_Cloning 1. Clone candidate CYP gene into pEAQ-HT vector Agro_Transformation 2. Transform Agrobacterium tumefaciens (GV3101) Gene_Cloning->Agro_Transformation Culture 3. Culture Agrobacterium to OD600 of 1.0 Agro_Transformation->Culture Resuspend 4. Resuspend cells in MMA buffer Culture->Resuspend Infiltration 5. Infiltrate abaxial surface of 4-week-old N. benthamiana leaves Resuspend->Infiltration Incubation 6. Incubate plants for 3 days Infiltration->Incubation Substrate_Feeding 7. Immerse leaves in substrate solution (e.g., jasmone) Incubation->Substrate_Feeding Extraction 8. Extract metabolites with MTBE Substrate_Feeding->Extraction Analysis 9. Analyze by GC-MS Extraction->Analysis

Caption: Workflow for transient expression of this compound biosynthesis genes.

Detailed Protocol:

  • Vector Construction: Candidate cytochrome P450 genes are inserted into a suitable plant expression vector, such as pEAQ-HT.[3]

  • Agrobacterium Transformation: The resulting plasmid is mobilized into Agrobacterium tumefaciens strain GV3101.[3]

  • Culture and Preparation: Agrobacterium cells are cultured overnight in LB media to an optical density (OD600) of 1.0. The cells are then collected by centrifugation and resuspended in an equal volume of MMA buffer (10 mM MES pH 6.8, 10 mM MgCl₂, and 100 µM Acetosyringone).[3]

  • Agroinfiltration: The bacterial suspension is infiltrated into the abaxial surface of leaves of 4-week-old N. benthamiana plants.[3]

  • Substrate Feeding: For functional assays, infiltrated leaves are immersed in a solution containing the substrate (e.g., 20 µM jasmone) and vacuum infiltrated for 10 minutes, followed by a 24-hour incubation at room temperature.[5]

  • Metabolite Extraction and Analysis: Following incubation, metabolites are extracted and analyzed by GC-MS.[5]

In Vitro Enzyme Assays

In vitro assays using microsomal preparations are essential for determining enzyme kinetics.

Protocol for Microsome Preparation and TcJMH/TcPYS Assay:

  • Microsome Isolation: Microsomes are purified from N. benthamiana leaves transiently expressing the target enzyme (e.g., TcJMH or TcPYS).[5]

  • Reaction Mixture: The enzymatic reaction is performed in a 50 µL mixture containing 100 mM Tris buffer (pH 7.5), 300 µM NADPH, and the microsomal preparation.[3]

  • Substrate Addition: The reaction is initiated by adding varying concentrations of the substrate (e.g., jasmolone for TcPYS assay, ranging from 0 to 200 µM).[3]

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours for Km determination).[3]

  • Product Extraction: The reaction is stopped, and the products are extracted with 100 µL of methyl tert-butyl ether (MTBE).[3]

  • GC-MS Analysis: The extracted products are analyzed by GC-MS to determine their concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying the volatile and semi-volatile compounds in the this compound pathway.

Typical GC-MS Parameters:

  • Instrument: Shimadzu GCMS-QP5000 with a TR-5MS column.[3]

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 330°C.

    • Final hold: 10 minutes at 330°C.[3]

  • Metabolite Extraction: Plant tissues are ground and extracted with MTBE.[5] The extract is then concentrated for analysis.

Real-Time Quantitative PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of this compound biosynthesis genes in different tissues or under various treatments.

General qRT-PCR Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues, and first-strand cDNA is synthesized.[10]

  • Primer Design: Gene-specific primers are designed for the target genes (e.g., TcJMH, TcPYS) and a reference gene (e.g., GADPH).[10]

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green-based detection.[10]

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the reference gene.[10]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated, primarily through the jasmonate signaling pathway.

  • Jasmonate Induction: Application of methyl jasmonate (MeJA) has been shown to significantly upregulate the expression of key biosynthetic genes, including TcJMH, leading to increased pyrethrin accumulation.[5][8][11]

  • Transcriptional Regulation: Transcription factors such as TcMYC2 play a positive regulatory role in MeJA-induced pyrethrin biosynthesis.[11]

  • Developmental Regulation: The expression of this compound biosynthetic genes and the accumulation of pyrethrins are developmentally regulated, with the highest levels observed in the flower heads, particularly during the early stages of flower development.[9]

The diagram below illustrates the regulatory influence of jasmonate signaling on the this compound pathway.

Regulatory_Pathway cluster_regulation Regulatory Control of this compound Biosynthesis Stimuli Wounding, Herbivory JA_Signaling Jasmonate Signaling (e.g., MeJA) Stimuli->JA_Signaling TFs Transcription Factors (e.g., TcMYC2) JA_Signaling->TFs Activation Biosynthetic_Genes This compound Biosynthetic Genes (TcJMH, TcPYS) TFs->Biosynthetic_Genes Upregulation This compound This compound Production Biosynthetic_Genes->this compound

Caption: Jasmonate signaling cascade regulating this compound biosynthesis.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Tanacetum cinerariifolium, integrating current knowledge on the core pathway, quantitative data, experimental methodologies, and regulatory mechanisms. This information serves as a valuable resource for researchers and professionals working towards the sustainable production of this important natural insecticide.

References

Spectroscopic Profile of Pyrethrolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for pyrethrolone, a key component of the natural insecticides known as pyrethrins. Due to the limited availability of complete spectroscopic datasets for isolated this compound, this document also includes relevant data from pyrethrin esters and related rethrolones. The information is presented to facilitate research and development in drug discovery and related scientific fields.

Introduction

This compound is a cyclopentenolone derivative that forms the alcoholic core of pyrethrins, the naturally occurring insecticidal esters found in the flowers of Chrysanthemum cinerariifolium. The general structure of this compound consists of a 4-hydroxy-3-methyl-2-alkenyl-cyclopent-2-en-1-one backbone. The specific stereochemistry and the nature of the alkenyl side chain can vary, leading to different isomers. Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and the analysis of pyrethrins.

Spectroscopic Data

The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are vital for the characterization of this compound.

¹H NMR Spectroscopy Data

A ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR data for (Z)-Pyrethrolone.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.75ddd10.1, 10.7, 16.8Vinyl H
6.03mVinyl H
5.36mVinyl H
5.22d16.8Vinyl H
5.16d10.1Vinyl H
4.74brs-OH
3.09Allylic CH₂

¹³C NMR Spectroscopy Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. While a specific IR spectrum for isolated this compound is not provided in the search results, data for pyrethrins, which contain the this compound core, show characteristic IR absorptions.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400 (broad)
C=O stretch (ketone)~1710
C=C stretch (alkene)~1650
C-O stretch (hydroxyl)~1050-1150
Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a molecule. The molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol .[2] Mass spectrometry of pyrethrins often involves the fragmentation of the ester linkage, which can provide information about the structure of the this compound moiety.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly available. However, based on general practices for the analysis of natural products and pyrethrins, the following methodologies can be applied.

NMR Spectroscopy

High-field ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at frequencies such as 600 MHz for ¹H and 150 MHz for ¹³C.[1]

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Spectra are typically recorded at room temperature (e.g., 298 K).[1] Chemical shifts are referenced to the residual solvent peak.[1] For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often employed.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Introduction: The sample can be introduced directly into the ion source or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source (e.g., Chrysanthemum flowers) Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration and Spectral Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

References

The Double-Edged Sword: Unveiling the Biological Activity of Pyrethrolone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is the alcohol moiety of pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium. For centuries, the potent insecticidal properties of pyrethrum extracts have been harnessed for pest control. The quest for more stable and potent analogs has led to the development of a vast arsenal of synthetic derivatives known as pyrethroids. These compounds form the backbone of numerous commercial insecticides used in agriculture, public health, and veterinary medicine. This technical guide provides an in-depth exploration of the biological activity of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Targeting the Axonal Voltage-Gated Sodium Channel

The primary mode of action of pyrethroids is their interaction with voltage-gated sodium channels in the nerve cell membranes of insects. These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the sodium channel, preventing its closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The nerve cell becomes hyperexcitable, resulting in repetitive firing of electrical signals, which manifests as tremors, paralysis, and ultimately, the death of the insect.[1][2]

While the primary target is the voltage-gated sodium channel, some pyrethroids, particularly Type II pyrethroids, have also been shown to interact with other targets, such as the GABA (gamma-aminobutyric acid) receptor-ionophore complex.[3] However, their effect on sodium channels is the principal mechanism of their insecticidal activity.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is typically quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). These values represent the dose or concentration of a compound required to kill 50% of a test population of organisms. Another important metric is the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported biological activity of several key pyrethroid derivatives against various organisms.

CompoundTarget OrganismRoute of AdministrationLD50/LC50Reference
Permethrin Rat (oral)Oral430 - 4000 mg/kg[2]
Rat (dermal)Dermal>4000 mg/kg[2]
Rabbit (dermal)Dermal>2000 mg/kg[2]
Bluegill sunfishAqueousLC50: 0.00079 mg/L (96h)[4]
Daphnia magnaAqueousEC50: 0.0001 mg/L (48h)[4]
Cypermethrin Rat (oral)Oral187 - 326 mg/kg (male)
Rat (dermal)Dermal1600 mg/kg
Deltamethrin Rat (oral)Oral128 - >5000 mg/kg[5]
Beta-cyfluthrin House fly (Musca domestica)TopicalLD50: 50.64 ng/mg (24h, susceptible strain)[6]
CompoundTargetAssayIC50Reference
Deltamethrin Mosquito P450s (CYP6P series)DEF metabolism inhibitionVaries by P450 isoform[7]
Permethrin Mosquito P450s (CYP6P series)DEF metabolism inhibitionVaries by P450 isoform[7]
Fenvalerate Spodoptera litura GSTD1Enzyme activity1.83 µM[8]
Cyhalothrin Spodoptera litura GSTD1Enzyme activity2.54 µM[8]
Beta-cypermethrin Spodoptera litura GSTD1Enzyme activity3.12 µM[8]

Experimental Protocols

A thorough understanding of the biological activity of this compound derivatives relies on robust and standardized experimental protocols. This section details the methodologies for key experiments cited in the literature.

Insect Bioassays: Topical Application for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population of insects through direct contact.[9][10][11][12]

Materials:

  • Test insects (e.g., adult mosquitoes, fruit flies, house flies).

  • Technical grade pyrethroid insecticide.

  • Acetone or another suitable solvent.

  • Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.1-1 µL).

  • Holding cages or vials with access to food and water.

  • CO2 or cold anesthesia for immobilizing insects.

  • Vortex mixer.

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of graded concentrations of the pyrethroid in the chosen solvent. A typical range might be from 0.01 ng/µL to 10 ng/µL. A solvent-only control is also prepared.

  • Insect Immobilization: Anesthetize the test insects using a brief exposure to CO2 or by placing them on a cold surface.

  • Topical Application: Using a microapplicator, apply a precise volume (typically 0.1 to 0.5 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. Treat a control group with the solvent alone.

  • Holding and Observation: Place the treated insects in holding cages with access to a sugar solution. Maintain the cages at a controlled temperature and humidity.

  • Mortality Assessment: Record mortality at specific time points, typically 24 and 48 hours post-treatment. Insects are considered dead if they are unable to move when prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose that causes 50% mortality in the test population. The results are often expressed as ng of insecticide per mg of insect body weight to account for variations in insect size.

Electrophysiological Studies: Voltage-Clamp Analysis of Sodium Channel Modulation

This technique allows for the direct measurement of the effect of pyrethroids on the function of voltage-gated sodium channels in isolated nerve cells.[13][14][15][16]

Materials:

  • Isolated neurons (e.g., from insect ganglia or cultured neuronal cell lines).

  • Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass micropipettes for recording.

  • Extracellular and intracellular saline solutions.

  • Pyrethroid solution of known concentration.

  • Software for data analysis.

Procedure:

  • Cell Preparation: Prepare a culture of isolated neurons or dissect out a specific ganglion from the target insect.

  • Patch-Clamp Recording: Using a glass micropipette filled with intracellular solution, form a high-resistance seal (a "gigaseal") with the membrane of a single neuron. This can be done in whole-cell or single-channel recording configurations.

  • Voltage Protocol: Apply a series of voltage steps to the cell membrane to elicit sodium currents. A typical protocol involves holding the membrane at a negative potential (e.g., -80 mV) and then depolarizing it to various positive potentials.

  • Pyrethroid Application: Perfuse the pyrethroid solution over the neuron while continuously recording the sodium currents.

  • Data Acquisition and Analysis: Record the changes in the sodium current kinetics, including the rate of inactivation and the appearance of a "tail current" upon repolarization. The tail current represents the slow closing of the pyrethroid-modified sodium channels. Analyze the data to determine the percentage of modified channels and the kinetics of modification.

Biochemical Assays: Esterase Activity Assay

This assay is used to measure the activity of esterase enzymes, which can be involved in the metabolic detoxification of pyrethroids in insects.[4][17][18][19][20]

Materials:

  • Insect homogenates (e.g., from whole insects or specific tissues).

  • Substrate solution (e.g., p-nitrophenyl acetate or α-naphthyl acetate).

  • Phosphate buffer (pH 7.0-7.4).

  • Spectrophotometer or microplate reader.

  • Microcentrifuge.

Procedure:

  • Preparation of Insect Homogenate: Homogenize individual insects or tissues in cold phosphate buffer. Centrifuge the homogenate to remove cellular debris, and collect the supernatant containing the enzymes.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

  • Enzyme Reaction: In a microplate well or cuvette, mix the insect homogenate with the substrate solution in the phosphate buffer.

  • Measurement: Incubate the mixture at a controlled temperature (e.g., 25-30°C). Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm for p-nitrophenol). The rate of change in absorbance is proportional to the esterase activity.

  • Data Analysis: Calculate the specific activity of the esterase, typically expressed as nmol of product formed per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrethroid Action

The primary mechanism of pyrethroid neurotoxicity involves the disruption of voltage-gated sodium channel function. The following diagram illustrates this signaling pathway.

Pyrethroid_Signaling_Pathway Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel (Open State) Pyrethroid->Na_Channel Binds to Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Prevents Inactivation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis_Death Paralysis and Death Repetitive_Firing->Paralysis_Death

Pyrethroid action on voltage-gated sodium channels.
Experimental Workflow for Biological Activity Assessment

The evaluation of the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Structure-Activity Relationship Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Insect_Bioassay Insect Bioassays (e.g., Topical Application) Purification->Insect_Bioassay LD50_Determination LD50/LC50 Determination Insect_Bioassay->LD50_Determination Electrophysiology Electrophysiology (Voltage-Clamp) LD50_Determination->Electrophysiology Biochemical_Assays Biochemical Assays (e.g., Esterase Activity) LD50_Determination->Biochemical_Assays QSAR Quantitative Structure-Activity Relationship (QSAR) Analysis Electrophysiology->QSAR Biochemical_Assays->QSAR Molecular_Docking Molecular Docking Studies QSAR->Molecular_Docking

Workflow for assessing pyrethroid biological activity.

Conclusion

This compound and its synthetic derivatives, the pyrethroids, remain a cornerstone of modern pest management due to their high efficacy and relatively low mammalian toxicity. Their primary mode of action, the disruption of insect voltage-gated sodium channels, is well-established. This guide has provided a comprehensive overview of their biological activity, supported by quantitative data and detailed experimental protocols. The continued study of these compounds, through techniques such as QSAR and molecular docking, will undoubtedly lead to the development of new, more selective, and environmentally benign insecticides. For researchers and professionals in drug development, a thorough understanding of the biological activities and the methodologies for their assessment is paramount for the rational design of the next generation of pest control agents.

References

The Crucial Role of Pyrethrolone in the Insecticidal Action of Pyrethrins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the contribution of pyrethrolone to the insecticidal properties of natural pyrethrins.

Introduction to Pyrethrins and the Significance of this compound

Pyrethrins, a class of natural insecticides extracted from the flowers of Tanacetum cinerariifolium, are a mixture of six structurally related esters. These esters are formed from one of two carboxylic acids (chrysanthemic acid or pyrethric acid) and one of three keto-alcohols (this compound, cinerolone, or jasmolone). The two esters containing the this compound moiety are Pyrethrin I and Pyrethrin II, which are among the most potent and commercially important components of the natural pyrethrum extract.

While the insecticidal activity of pyrethrins is a property of the entire ester molecule, the this compound component plays a critical, albeit indirect, role. It is not insecticidal on its own; however, its specific chemical structure and stereochemistry are essential for the correct three-dimensional shape of the pyrethrin molecule, which in turn governs its ability to bind to the target site in the insect nervous system. This guide will elucidate the precise role of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Mechanism of Action: Targeting the Insect Nervous System

The primary target of pyrethrins is the voltage-gated sodium channels located in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. Pyrethrins bind to these channels and disrupt their normal function by delaying the closing of the channel gate. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, which results in paralysis and ultimately the death of the insect.

The this compound moiety, with its characteristic cyclopentenolone ring and unsaturated side chain, is integral to the stereospecific binding of the pyrethrin molecule to a hydrophobic pocket on the sodium channel protein. The precise fit of the pyrethrin ester into this binding site is what determines its potent insecticidal activity.

G cluster_0 Normal Nerve Function cluster_1 Pyrethrin Interference Resting_Potential Resting Potential (Na+ channels closed) Action_Potential Action Potential (Na+ channels open) Resting_Potential->Action_Potential Nerve Impulse Repolarization Repolarization (Na+ channels close) Action_Potential->Repolarization Pyrethrin_Binding Pyrethrin Binds to Open Na+ Channel Action_Potential->Pyrethrin_Binding Repolarization->Resting_Potential Delayed_Closing Na+ Channel Closing Delayed Pyrethrin_Binding->Delayed_Closing Prolonged_Depolarization Prolonged Depolarization & Repetitive Firing Delayed_Closing->Prolonged_Depolarization Paralysis_Death Paralysis and Death Prolonged_Depolarization->Paralysis_Death

Caption: Signaling pathway of pyrethrin action on insect voltage-gated sodium channels.

Quantitative Data on Insecticidal Activity

The synergistic contribution of the this compound moiety to the overall insecticidal activity of pyrethrins is evident from quantitative toxicological data. The following table summarizes the median lethal dose (LD50) and knockdown time for various pyrethrin components against the housefly (Musca domestica), a common model organism for insecticide testing.

CompoundTarget SpeciesLD50 (µ g/insect )Knockdown Time (KT50 in min)
Pyrethrin I Musca domestica0.204.5
Pyrethrin II Musca domestica0.372.5
Cinerin IMusca domestica1.77-
Cinerin IIMusca domestica0.43-
Jasmolin IMusca domestica1.28-
Jasmolin IIMusca domestica0.46-
Chrysanthemic acidMusca domesticaNegligible Activity-
This compoundMusca domesticaNegligible Activity-

Data sourced from various studies on housefly susceptibility. Knockdown times can vary based on experimental conditions.

The data clearly demonstrates that while Pyrethrin I and II, which contain the this compound moiety, are highly toxic to houseflies, their individual constituent parts, chrysanthemic acid and this compound, exhibit negligible insecticidal activity on their own. This underscores the importance of the ester linkage and the overall molecular structure in which this compound is a key component.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the insecticidal properties of pyrethrins.

Topical Application Bioassay for LD50 Determination

This is a standard method for determining the contact toxicity of an insecticide.

G Insect_Rearing 1. Insect Rearing (e.g., Musca domestica) Insect_Anesthetization 3. Insect Anesthetization (CO2 or chilling) Insect_Rearing->Insect_Anesthetization Dose_Preparation 2. Dose Preparation (Serial dilutions in acetone) Topical_Application 4. Topical Application (1 µL to dorsal thorax) Dose_Preparation->Topical_Application Insect_Anesthetization->Topical_Application Post_Treatment_Observation 5. Post-Treatment Observation (24h at controlled temp/humidity) Topical_Application->Post_Treatment_Observation Mortality_Assessment 6. Mortality Assessment Post_Treatment_Observation->Mortality_Assessment Data_Analysis 7. Data Analysis (Probit analysis to determine LD50) Mortality_Assessment->Data_Analysis

Caption: Experimental workflow for a topical application bioassay.

Methodology:

  • Insect Rearing: A susceptible strain of houseflies (Musca domestica) is reared under controlled laboratory conditions (e.g., 25°C, 65% relative humidity, 12:12 hour light:dark cycle) to ensure a homogenous test population.

  • Dose Preparation: A stock solution of the test compound (e.g., Pyrethrin I) is prepared in a volatile solvent like acetone. A series of dilutions are then made to create a range of concentrations.

  • Insect Anesthetization: Adult flies of a specific age and weight are briefly anesthetized using carbon dioxide or by chilling them.

  • Topical Application: A micro-applicator is used to apply a precise volume (typically 1 microliter) of each dilution to the dorsal thorax of individual anesthetized flies. A control group is treated with the solvent alone.

  • Post-Treatment Observation: The treated flies are placed in recovery cages with access to food and water and maintained under controlled conditions.

  • Mortality Assessment: Mortality is recorded at a predetermined time, usually 24 hours after application.

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Electrophysiological Recording of Nerve Activity

This technique allows for the direct measurement of the effects of pyrethrins on insect nerve function.

Methodology:

  • Dissection: An adult insect (e.g., a cockroach, Periplaneta americana) is dissected to expose the ventral nerve cord. The preparation is continuously perfused with a physiological saline solution to maintain nerve viability.

  • Electrode Placement: A suction electrode is placed over the nerve cord to record extracellular nerve impulses. A reference electrode is placed in the saline bath.

  • Baseline Recording: The spontaneous and evoked (e.g., by a puff of air to the cerci) nerve activity is recorded to establish a baseline.

  • Compound Application: The pyrethrin solution, dissolved in the saline, is perfused over the nerve preparation.

  • Data Acquisition and Analysis: Changes in the frequency, amplitude, and duration of nerve impulses are recorded and analyzed. Pyrethrin application typically leads to an initial burst of high-frequency nerve firing, followed by a block of nerve conduction.

Conclusion

The Enzymatic Conversion of Jasmone to Pyrethrolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of jasmone to pyrethrolone, a critical step in the biosynthesis of pyrethrins, a class of natural insecticides. This document details the enzymatic pathway, provides experimental protocols for enzyme characterization, presents quantitative data for the key enzymes involved, and illustrates the relevant biological and experimental workflows.

Introduction: The Biosynthetic Route to this compound

Pyrethrins, potent insecticides derived from the plant Tanacetum cinerariifolium, are esters composed of a rethrolone alcohol moiety and a chrysanthemic or pyrethric acid moiety.[1][2] The biosynthesis of the rethrolone, this compound, from the plant signaling molecule jasmone is a two-step enzymatic process. This conversion is of significant interest for the potential biotechnological production of pyrethrins in heterologous systems.[2]

The enzymatic cascade begins with the hydroxylation of jasmone to yield jasmolone, which is subsequently desaturated to form this compound.[2] These reactions are catalyzed by two distinct cytochrome P450 enzymes.

The Enzymatic Pathway: From Jasmone to this compound

The conversion of jasmone to this compound is not a direct conversion but a sequential two-step process mediated by two cytochrome P450 enzymes: Jasmone Hydroxylase (TcJMH) and this compound Synthase (TcPYS).[2]

  • Step 1: Hydroxylation of Jasmone. Jasmone is first hydroxylated at the C3 position to form jasmolone. This reaction is catalyzed by Jasmone Hydroxylase (TcJMH) , a cytochrome P450 enzyme identified as CYP71AT148 .

  • Step 2: Desaturation of Jasmolone. Jasmolone is then converted to this compound through the introduction of a double bond in its pentenyl side chain. This desaturation reaction is catalyzed by This compound Synthase (TcPYS) , another cytochrome P450 enzyme designated as CYP82Q3 .[2]

Both TcJMH and TcPYS are localized to the endoplasmic reticulum and are highly expressed in the trichomes of the floral ovaries of T. cinerariifolium.[2]

Upstream Biosynthesis: The Jasmonic Acid Pathway

The precursor molecule, jasmone, is derived from the jasmonic acid (JA) biosynthetic pathway, a crucial signaling pathway in plants involved in defense responses. The pathway originates from α-linolenic acid and proceeds through a series of enzymatic steps to produce jasmonic acid, which can then be converted to jasmone.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS 12-oxo-PDA 12-oxo-PDA OPR3 OPR3 12-oxo-PDA->OPR3 Allene_Oxide->12-oxo-PDA AOC beta-Oxidation beta-Oxidation OPR3->beta-Oxidation OPR3 Jasmonic_Acid Jasmonic_Acid beta-Oxidation->Jasmonic_Acid 3 cycles Jasmone Jasmone Jasmonic_Acid->Jasmone Enzymatic Steps (unidentified)

Figure 1: Jasmonic acid biosynthesis pathway leading to jasmone.

Quantitative Data on Enzymatic Conversion

The kinetic parameters of TcJMH and TcPYS have been characterized, providing insights into their catalytic efficiency. This data is crucial for understanding the flux through the this compound biosynthetic pathway and for potential metabolic engineering applications.

EnzymeSubstrateProductKm (µM)VmaxSpecific ActivityOptimal pHOptimal Temp. (°C)
TcJMH JasmoneJasmolone53.9 ± 13.5[3]Not ReportedNot ReportedNot ReportedNot Reported
TcPYS JasmoloneThis compound34.3 ± 2.6Not ReportedNot ReportedNot ReportedNot Reported

Table 1: Kinetic parameters of TcJMH and TcPYS.

ExperimentSystemSubstrate FedObserved Change
Jasmone FeedingT. cinerariifolium flower buds20 µM Jasmone+328% Jasmolone, +49% this compound[4]

Table 2: In vivo conversion data from feeding experiments.

Experimental Protocols

The characterization of the enzymatic conversion of jasmone to this compound relies on a series of molecular biology and biochemical techniques. The following sections provide detailed methodologies for the key experiments.

Heterologous Expression of TcJMH and TcPYS in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid and effective method for producing plant enzymes for functional characterization.

Objective: To produce active TcJMH and TcPYS enzymes in N. benthamiana leaves for subsequent in vitro assays.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • Expression vectors containing the coding sequences of TcJMH and TcPYS

  • N. benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, needleless)

Protocol:

  • Transform A. tumefaciens with the expression vectors carrying TcJMH or TcPYS.

  • Grow a starter culture of transformed A. tumefaciens overnight in LB medium with appropriate antibiotics.

  • Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).

  • Resuspend the cell pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

  • For co-expression of TcJMH and TcPYS, mix the respective Agrobacterium suspensions in a 1:1 ratio.

  • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Incubate the plants for 3-5 days under normal growth conditions.

Agroinfiltration_Workflow cluster_prep Agrobacterium Preparation cluster_infil Infiltration cluster_inc Incubation A1 Transform Agrobacterium with TcJMH/TcPYS vectors A2 Grow overnight culture A1->A2 A3 Inoculate larger culture (grow to OD600 0.8-1.0) A2->A3 A4 Centrifuge and resuspend in infiltration medium A3->A4 B1 Infiltrate N. benthamiana leaves (abaxial side) A4->B1 C1 Incubate plants for 3-5 days B1->C1

Figure 2: Workflow for Agrobacterium-mediated transient expression.
Microsomal Fraction Preparation

Microsomes are vesicles formed from the endoplasmic reticulum and are enriched in cytochrome P450 enzymes.

Objective: To isolate the microsomal fraction containing the expressed TcJMH or TcPYS from N. benthamiana leaves.

Materials:

  • Infiltrated N. benthamiana leaves

  • Extraction buffer (e.g., 0.1 M phosphate buffer pH 7.4, containing sucrose, EDTA, and DTT)

  • Homogenizer

  • Centrifuge and ultracentrifuge

Protocol:

  • Harvest the infiltrated leaves and homogenize them in ice-cold extraction buffer.

  • Filter the homogenate through cheesecloth to remove cell debris.

  • Centrifuge the filtrate at low speed (e.g., 10,000 x g for 15 min) to pellet chloroplasts and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of TcJMH and TcPYS.

Materials:

  • Microsomal preparations containing TcJMH or TcPYS

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Substrates: jasmone (for TcJMH), jasmolone (for TcPYS)

  • Cofactor: NADPH

  • Extraction solvent: Methyl tert-butyl ether (MTBE)

Protocol for TcJMH Assay:

  • Set up reaction mixtures containing assay buffer, microsomal protein, and varying concentrations of jasmone.

  • Initiate the reaction by adding NADPH.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Stop the reaction by adding an extraction solvent (MTBE).

  • Vortex and centrifuge to separate the organic phase.

  • Analyze the organic phase by GC-MS for the presence of jasmolone.

Protocol for TcPYS Assay:

  • Follow the same procedure as for the TcJMH assay, but use microsomes containing TcPYS and jasmolone as the substrate.

  • Analyze the organic phase by GC-MS for the presence of this compound.

Enzyme_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis S1 Combine microsomes, buffer, and substrate (jasmone/jasmolone) R1 Initiate with NADPH S1->R1 R2 Incubate at controlled temperature R1->R2 A1 Stop reaction and extract with MTBE R2->A1 A2 Analyze organic phase by GC-MS A1->A2

Figure 3: General workflow for in vitro enzyme assays.
GC-MS Analysis of Jasmolone and this compound

Objective: To separate, identify, and quantify the products of the enzymatic reactions.

Typical GC-MS Parameters:

ParameterValue
GC Column TR-5MS (or equivalent 5% phenyl-methylpolysiloxane)
Injection Volume 1 µL
Injector Temp. 250°C
Carrier Gas Helium
Oven Program 50°C (2 min), then ramp at 10°C/min to 330°C, hold for 10 min[1]
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z
Mode Full Scan and/or Selected Ion Monitoring (SIM)

Table 3: Example GC-MS parameters for jasmolone and this compound analysis.

Conclusion

The enzymatic conversion of jasmone to this compound is a key pathway in the biosynthesis of natural pyrethrin insecticides. The identification and characterization of the two cytochrome P450 enzymes, TcJMH and TcPYS, have elucidated the molecular basis of this conversion. The experimental protocols and data presented in this guide provide a foundation for further research into the biosynthesis of pyrethrins and for the development of biotechnological strategies for their production. Future work may focus on the heterologous reconstruction of the entire pyrethrin biosynthetic pathway in a microbial or plant chassis, for which a thorough understanding of the enzymatic steps detailed herein is essential.

References

The Discovery and Elucidation of Pyrethrolone: A Historical and Technical Overview for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is a critical component of natural pyrethrins, the insecticidal esters produced by the pyrethrum daisy, Tanacetum cinerariifolium. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound, with a focus on its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and insecticide research.

Discovery and Early History

The journey into understanding this compound began with the investigation of pyrethrum extract's potent insecticidal properties.

The Pioneering Work of Staudinger and Ruzicka

In the early 20th century, Hermann Staudinger and Leopold Ruzicka embarked on the challenge of isolating and identifying the active components of pyrethrum. Their seminal work, published in 1924, detailed the isolation of two primary insecticidal esters, which they named pyrethrin I and pyrethrin II. They correctly deduced that these compounds were esters composed of a carboxylic acid and an alcohol moiety. Through chemical degradation, they identified the acidic components as chrysanthemic acid (in pyrethrin I) and pyrethric acid (in pyrethrin II).

They also isolated the common alcohol moiety, which they named This compound . While their initial proposed structure for this compound was later found to be partially incorrect, their groundbreaking research laid the foundation for all subsequent work on pyrethrin chemistry. Staudinger and Ruzicka's foresight in recognizing the potential of these natural compounds as lead structures for synthetic insecticides was remarkable for their time.

Definitive Structure Elucidation

Decades later, with the advent of more advanced analytical techniques, the precise chemical structure of this compound was definitively established. In 1942, the locations of the two double bonds in the this compound sidechain were correctly identified. Subsequently, in 1947, the correct five-membered ring structure of this compound was confirmed. The absolute configuration of this compound was finally confirmed by Katsuda and Inouye in 1958.

Biosynthesis of this compound

This compound is a rethrolone, a class of alcohol moieties derived from jasmonic acid (JA). The biosynthetic pathway is a complex process involving multiple enzymatic steps.

The biosynthesis of the rethrolone moiety begins with α-linolenic acid and proceeds through the octadecanoid pathway, which is also responsible for the synthesis of the plant hormone jasmonic acid. However, recent studies have shown that jasmonic acid itself is not a direct intermediate in the formation of cis-jasmone, a key precursor to the rethrolones. Instead, the pathway diverges at 12-oxo-phytodienoic acid (OPDA).

The key enzymes and intermediates in the this compound biosynthetic pathway are summarized below:

StepPrecursorEnzymeProduct
1α-Linolenic AcidLipoxygenase (LOX)13(S)-Hydroperoxylinolenic acid
213(S)-Hydroperoxylinolenic acidAllene Oxide Synthase (AOS)12,13(S)-Epoxy-octadecatrienoic acid
312,13(S)-Epoxy-octadecatrienoic acidAllene Oxide Cyclase (AOC)12-oxo-phytodienoic acid (OPDA)
412-oxo-phytodienoic acid (OPDA)Unknowniso-OPDA
5iso-OPDAUnknown3,7-didehydro-JA
63,7-didehydro-JAUnknowncis-Jasmone
7cis-JasmoneJasmone Hydroxylase (JMH)Jasmolone
8JasmoloneThis compound Synthase (PYS/CYP82Q3)This compound

The final step in the biosynthesis of pyrethrins is the esterification of this compound (or other rethrolones) with either chrysanthemoyl-CoA or pyrethroyl-CoA, a reaction catalyzed by a GDSL lipase-like protein.

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Pyrethrolone_Biosynthesis cluster_pathway This compound Biosynthetic Pathway alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13(S)-Hydroperoxy- linolenic acid alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide 12,13(S)-Epoxy- octadecatrienoic acid 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-phytodienoic acid Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) iso-OPDA iso-OPDA OPDA->iso-OPDA didehydro-JA 3,7-didehydro-JA iso-OPDA->didehydro-JA cis-Jasmone cis-Jasmone didehydro-JA->cis-Jasmone Jasmolone Jasmolone cis-Jasmone->Jasmolone Jasmone Hydroxylase (JMH) This compound This compound Jasmolone->this compound This compound Synthase (PYS) (CYP82Q3)

Biosynthetic pathway of this compound from α-linolenic acid.

Mechanism of Action

Pyrethrins, including those containing the this compound moiety (pyrethrin I and pyrethrin II), exert their insecticidal effect by targeting the voltage-gated sodium channels of nerve cells.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Pyrethrins bind to these channels and modify their gating properties, leading to a prolongation of the open state of the channel. This disruption of normal channel function results in a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.

The interaction of pyrethrins with sodium channels is state-dependent, with a higher affinity for the open state of the channel. This means that the effect of pyrethrins is enhanced by the repetitive firing of neurons.

The signaling cascade initiated by pyrethrin binding is depicted in the following diagram.

Sodium_Channel_Modulation cluster_signaling Pyrethrin-Induced Neuronal Hyperexcitation Pyrethrin Pyrethrin VGSC Voltage-Gated Sodium Channel (Open State) Pyrethrin->VGSC Binds to Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Signaling pathway of pyrethrin action on insect neurons.
Comparative Toxicity

While both pyrethrin I and pyrethrin II are potent insecticides, they exhibit some differences in their biological activity. Generally, pyrethrin I is considered to be more toxic to insects than pyrethrin II. The table below summarizes the available toxicity data for these compounds against the housefly, Musca domestica.

CompoundTarget OrganismLD50Reference
Pyrethrin IMusca domesticaMore toxic than Pyrethrin II
Pyrethrin IIMusca domesticaLess toxic than Pyrethrin I
Natural PyrethrinsMusca domestica-
Permethrin (Synthetic)Musca domestica7.22- to 19.31-fold resistance ratio
Deltamethrin (Synthetic)Musca domestica5.25- to 11.02-fold resistance ratio

Experimental Protocols

The elucidation of the biosynthetic pathway and mechanism of action of this compound and pyrethrins has relied on a variety of experimental techniques.

Heterologous Expression and Characterization of Biosynthetic Enzymes

A common method to characterize the function of biosynthetic enzymes is through heterologous expression in a host organism, such as Nicotiana benthamiana.

Experimental Workflow:

  • Gene Identification: Candidate genes for biosynthetic enzymes are identified through transcriptomic analysis and co-expression studies in T. cinerariifolium.

  • Vector Construction: The open reading frames of the candidate genes are cloned into a plant expression vector.

  • Agroinfiltration: Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of N. benthamiana.

  • Substrate Feeding: The infiltrated leaves are supplied with the putative substrate for the enzyme.

  • Metabolite Extraction: After an incubation period, metabolites are extracted from the leaf tissue.

  • Analysis: The extracted metabolites are analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

The following diagram illustrates the experimental workflow for the heterologous expression of pyrethrin biosynthetic enzymes.

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression Workflow Gene_ID 1. Identify Candidate Gene (e.g., TcPYS) Vector_Const 2. Clone into Expression Vector Gene_ID->Vector_Const Agro 3. Agroinfiltrate N. benthamiana Vector_Const->Agro Substrate 4. Feed Substrate (e.g., Jasmolone) Agro->Substrate Extraction 5. Extract Metabolites Substrate->Extraction Analysis 6. Analyze by GC-MS/LC-MS Extraction->Analysis Product_ID 7. Identify Product (e.g., this compound) Analysis->Product_ID

Workflow for heterologous expression of biosynthetic enzymes.
Electrophysiological Analysis of Sodium Channel Modulation

The effects of pyrethrins on voltage-gated sodium channels are typically studied using electrophysiological techniques such as the two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes.

Detailed Protocol for Two-Electrode Voltage Clamp (TEVC) Recording:

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject cRNA encoding the desired sodium channel subunits into the oocytes.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrode Preparation:

    • Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ.

    • Fill the electrodes with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage-Clamp Protocol:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To study the effect of pyrethrins, perfuse the oocyte with a solution containing the desired concentration of the compound.

    • Record sodium currents before and after the application of the pyrethrin.

  • Data Analysis:

    • Measure the peak sodium current and the time course of current decay.

    • Analyze the tail currents upon repolarization to assess the modification of channel closing.

    • Construct dose-response curves to determine the EC50 or IC50 of the pyrethrin.

Conclusion

The study of this compound, from its initial discovery by Staudinger and Ruzicka to the detailed elucidation of its biosynthesis and mechanism of action, represents a fascinating chapter in the history of natural product chemistry and insecticide science. The knowledge gained from this research has not only provided a deeper understanding of plant specialized metabolism and insect neurophysiology but has also paved the way for the development of synthetic pyrethroids, which are among the most widely used insecticides today. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the key historical milestones, biochemical pathways, and experimental methodologies that have shaped our understanding of this important natural compound. Further research into the intricate details of pyrethrin biosynthesis and its interaction with insect sodium channels will undoubtedly continue to inspire the development of novel and more effective pest control strategies.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyrethrolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is a key chemical intermediate in the biosynthesis of pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium. As the alcohol moiety of pyrethrin I and pyrethrin II, a thorough understanding of its physical and chemical properties is crucial for researchers in agrochemistry, natural product synthesis, and drug development. This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its role in the biosynthetic pathway of pyrethrins.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

General and Physical Properties
PropertyValueReference
CAS Number 487-67-2[1][2]
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [3]
Appearance Typically exists as a solid at room temperature.[4]
Boiling Point 322.6 °C at 760 mmHg[4][5]
Density 1.065 g/cm³[4]
Flash Point 136.9 °C[4][5]
logP (Octanol-Water Partition Coefficient) 1.769[4]
Vapor Pressure 2.2E-05 mmHg at 25°C[4]
Refractive Index 1.535[4]
Solubility Data
SolventSolubilityReference
Water 4528 mg/L at 25 °C (estimated)[5]
DMSO May be soluble[4]
Ethanol May be soluble[4]
DMF May be soluble[4]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques commonly employed for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus to determine this range.

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

    • A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This provides information about the functional groups present.

Methodology:

  • Sample Preparation:

    • KBr Pellet: A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Thin Film: If this compound is a low-melting solid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The positions of absorption bands (in cm⁻¹) are correlated with known frequencies for specific functional groups (e.g., O-H, C=O, C=C).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Methodology:

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): this compound is first separated by gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer using techniques like Electrospray Ionization (ESI).

  • Instrument Parameters (GC-MS with EI):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A temperature gradient is used to elute the compound (e.g., start at 100 °C, ramp to 280 °C).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and major fragment ions. The fragmentation pattern provides structural clues.

Determination of Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solution is filtered through a non-adsorbing filter (e.g., 0.22 µm PTFE) or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry. A calibration curve prepared with known concentrations of this compound is used for quantification.

Signaling Pathways and Logical Relationships

Pyrethrin Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of pyrethrins. The pathway begins with linolenic acid and involves a series of enzymatic reactions to form the rethrolone moiety, which is then esterified with either chrysanthemic acid or pyrethric acid to form the final pyrethrin compounds.[6][7][8]

Pyrethrin_Biosynthesis cluster_rethrolone Rethrolone Moiety Biosynthesis cluster_acid Acid Moiety Biosynthesis cluster_esterification Esterification Linolenic_Acid Linolenic Acid Jasmonic_Acid Jasmonic Acid Linolenic_Acid->Jasmonic_Acid TcLOX, TcAOS, TcAOC, TcOPR, 3x β-oxidation Jasmone Jasmone Jasmonic_Acid->Jasmone Multiple Steps Jasmolone Jasmolone Jasmone->Jasmolone TcJMH (CYP71) Cinerolone Cinerolone Jasmone->Cinerolone This compound This compound Jasmolone->this compound TcPYS (CYP82Q3) Jasmolin_I Jasmolin I Jasmolone->Jasmolin_I TcGLIP Jasmolin_II Jasmolin II Jasmolone->Jasmolin_II TcGLIP Pyrethrin_I Pyrethrin I This compound->Pyrethrin_I TcGLIP Pyrethrin_II Pyrethrin II This compound->Pyrethrin_II TcGLIP Cinerin_I Cinerin I Cinerolone->Cinerin_I TcGLIP Cinerin_II Cinerin II Cinerolone->Cinerin_II TcGLIP DMAPP DMAPP (2x) Chrysanthemoyl_CoA Chrysanthemoyl-CoA DMAPP->Chrysanthemoyl_CoA Pyrethroyl_CoA Pyrethroyl-CoA Chrysanthemoyl_CoA->Pyrethroyl_CoA Chrysanthemoyl_CoA->Pyrethrin_I Chrysanthemoyl_CoA->Cinerin_I Chrysanthemoyl_CoA->Jasmolin_I Pyrethroyl_CoA->Pyrethrin_II Pyrethroyl_CoA->Cinerin_II Pyrethroyl_CoA->Jasmolin_II

Caption: Biosynthesis pathway of pyrethrins highlighting the formation of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from a plant matrix involves extraction, purification, and instrumental analysis.

Pyrethrolone_Analysis_Workflow Plant_Material Pyrethrum Flowers (Tanacetum cinerariifolium) Extraction Extraction (e.g., Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Purified_this compound Purified this compound Purification->Purified_this compound Analysis Instrumental Analysis Purified_this compound->Analysis Data Data Interpretation (Structure, Purity, Quantification) Analysis->Data

Caption: General experimental workflow for the analysis of this compound from plant material.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, catering to the needs of researchers and professionals in related scientific fields. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for the accurate determination of these properties. The visualization of the pyrethrin biosynthesis pathway and the analytical workflow further enhances the understanding of this compound's context and analysis. This information is intended to serve as a valuable resource for the ongoing research and development involving this important natural product intermediate.

References

The Identification and Characterization of Pyrethrolone Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrins, a class of natural insecticides derived from the Dalmatian chrysanthemum (Tanacetum cinerariifolium), are highly valued for their potent insecticidal activity and low mammalian toxicity. The biosynthesis of these complex esters involves two distinct pathways converging to form the final active compounds. A critical step in the formation of the alcohol moiety of pyrethrins is the conversion of jasmolone to pyrethrolone, a reaction catalyzed by the enzyme this compound Synthase (TcPYS). This technical guide provides an in-depth overview of the identification and characterization of the gene encoding this pivotal enzyme. It details the experimental methodologies employed, presents available quantitative data, and illustrates the key pathways and workflows, offering a comprehensive resource for researchers in natural product biosynthesis, crop improvement, and insecticide development.

Introduction

The growing demand for sustainable and environmentally benign pesticides has renewed interest in natural insecticides like pyrethrins.[1] Pyrethrins are esters composed of a rethrolone alcohol moiety and a chrysanthemic or pyrethric acid moiety.[2] The alcohol component is derived from the jasmonic acid (JA) pathway.[1][2] A key enzyme in this pathway, this compound Synthase (TcPYS), is responsible for the desaturation of jasmolone to form this compound, a precursor for the most abundant pyrethrins, pyrethrin I and pyrethrin II.[1] The identification and characterization of the gene encoding TcPYS are crucial for understanding and potentially engineering the pyrethrin biosynthetic pathway to enhance yields in T. cinerariifolium or for heterologous production in other organisms.

Gene Identification and Sequence Analysis

The gene encoding this compound Synthase was identified through a combination of transcriptomic analysis and co-expression studies in Tanacetum cinerariifolium.[2] Researchers utilized RNA-sequencing data from various tissues and developmental stages of the pyrethrum flower, which is the primary site of pyrethrin biosynthesis.[2] By correlating the expression profiles of candidate genes with known pyrethrin biosynthesis genes, a cytochrome P450 monooxygenase, CYP82Q3 , was identified as the gene encoding TcPYS.[2]

Table 1: this compound Synthase (TcPYS) Gene Information

AttributeDescriptionReference
Gene Name This compound Synthase (TcPYS)[2]
Enzyme Commission (EC) Number Not yet assigned-
Organism Tanacetum cinerariifolium[2]
Protein Family Cytochrome P450, CYP82 family, Q subfamily[2]
GenBank Accession Number MG874680[3]
Subcellular Localization Endoplasmic reticulum membrane[1]
Tissue Specificity Highly expressed in the trichomes of ovaries in pyrethrum flowers[2]

Characterization of this compound Synthase

The function of TcPYS was confirmed through heterologous expression in Nicotiana benthamiana and subsequent in vitro biochemical assays.[2] These experiments demonstrated that TcPYS catalyzes the desaturation of the C1-C2 bond in the pentyl side chain of jasmolone to produce this compound.[2]

Enzyme Kinetics

Detailed enzyme kinetic parameters for TcPYS, such as Michaelis-Menten constant (Km) and catalytic rate (kcat), have not been extensively reported in the reviewed literature. Further enzymatic assays with purified TcPYS are required to determine these values.

Gene Expression Analysis

Transcriptomic studies have revealed that the expression of TcPYS is tightly correlated with the expression of other genes in the pyrethrin biosynthesis pathway. Its expression is highest in the trichomes of the flower ovaries, the primary site of pyrethrin accumulation.[2] While specific FPKM or TPM values are not consistently presented in a tabular format across the literature, relative expression data indicates a significant upregulation of TcPYS in floral tissues compared to leaves.

Table 2: Relative Gene Expression of Key Enzymes in Pyrethrin Biosynthesis

GeneEnzymeRelative Expression in Flower vs. LeafReference
TcJMHJasmone HydroxylaseHigh[2]
TcPYS (CYP82Q3)This compound SynthaseHigh[2]
TcGLIPGDSL LipaseHigh[1]

Note: This table represents a qualitative summary of relative expression patterns as detailed quantitative data is not consistently available in the literature.

Experimental Protocols

Identification of Candidate Genes via Co-expression Analysis

This protocol outlines the general workflow for identifying candidate genes involved in a specific biosynthetic pathway using RNA-seq data.

experimental_workflow_coexpression A RNA Extraction from T. cinerariifolium Tissues B RNA-Seq Library Preparation and Sequencing A->B C Transcriptome Assembly and Annotation B->C D Identification of Known Pyrethrin Biosynthesis Genes C->D E Co-expression Analysis (e.g., Pearson correlation) C->E D->E F Selection of Candidate Genes with High Correlation Coefficients E->F G Functional Characterization of Candidates F->G experimental_workflow_heterologous_expression A Cloning of TcPYS cDNA into an Expression Vector B Transformation of Agrobacterium tumefaciens A->B C Culturing of Transformed Agrobacterium B->C D Agroinfiltration of N. benthamiana Leaves C->D E Incubation of Plants D->E F Substrate Feeding (Jasmolone) E->F G Metabolite Extraction and Analysis (GC-MS) F->G pyrethrin_biosynthesis_pathway cluster_jasmonate Jasmonate Pathway cluster_monoterpene Monoterpene Pathway Jasmonic Acid Jasmonic Acid Jasmone Jasmone Jasmonic Acid->Jasmone Multiple Steps Jasmolone Jasmolone Jasmone->Jasmolone TcJMH This compound This compound Jasmolone->this compound TcPYS (CYP82Q3) Pyrethrin I Pyrethrin I This compound->Pyrethrin I TcGLIP Chrysanthemic Acid Chrysanthemic Acid Chrysanthemic Acid->Pyrethrin I TcGLIP

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrethrolone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrethrolone is the alcohol moiety of pyrethrins, a class of natural insecticides.[1][2] The stereochemistry of this compound is crucial for the insecticidal activity of the final pyrethrin esters.[3] Therefore, the development of efficient and stereoselective methods for the synthesis of individual this compound enantiomers is of significant interest for the agrochemical and pharmaceutical industries. This document provides an overview of common synthetic strategies and detailed protocols for the preparation of this compound enantiomers.

Synthetic Strategies

Several synthetic strategies have been developed for the asymmetric synthesis of this compound enantiomers. The key approaches include:

  • Chemical Synthesis:

    • Sonogashira-type cross-coupling: This method is utilized for the construction of the side chain of this compound, often starting from a chiral precursor.[3]

    • Intramolecular Aldol Condensation: This is a common method for the formation of the five-membered ring of the this compound core.[4]

    • Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions, such as lipase-catalyzed resolution, to achieve high enantioselectivity.

  • Biosynthesis: In nature, this compound is synthesized from jasmolone through a desaturation reaction catalyzed by a cytochrome P450 enzyme.[1] While understanding the biosynthetic pathway is important, chemical synthesis remains the primary method for producing enantiomerically pure this compound in the laboratory and on an industrial scale.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different methods used in the synthesis of this compound and its precursors, providing a comparison of their efficiencies.

MethodStarting MaterialKey Reagents/CatalystsProductYield (%)Enantiomeric Excess (ee%)Reference
Sonogashira Cross-Coupling(S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-onePd catalyst, Cu co-catalyst(S)-pyrethrolone5498--INVALID-LINK--[3]
Intramolecular Aldol Condensation3-Hydroxy-8-nonyne-2,5-dioneNaOH, TolueneRethrolone scaffold72N/A (racemic)--INVALID-LINK--[4]
Lipase-Catalyzed ResolutionRacemic 2-phenylethanol derivativesAmano Lipase PS-C II, isopropenyl acetate(R)-alcohol4299.6--INVALID-LINK--[5]

Experimental Protocols

Protocol 1: Synthesis of a Rethrolone Scaffold via Intramolecular Aldol Condensation

This protocol is adapted from the work of Markham et al. (2022) for the synthesis of a key precursor to (Z)-pyrethrolone.[4]

Materials:

  • 3-Hydroxy-8-nonyne-2,5-dione

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a cooled (0 °C) biphasic mixture of 10% aqueous NaOH (15 mL) and toluene (15 mL), slowly add the 1,4-diketone, 3-Hydroxy-8-nonyne-2,5-dione.

  • Stir the reaction mixture vigorously at 0 °C for 1.5 hours.

  • Pour the mixture over cooled 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude rethrolone product.

  • Purify the product by short-path distillation to obtain the final rethrolone scaffold.

Protocol 2: Sonogashira Cross-Coupling for Side-Chain Installation

This generalized protocol is based on the principles of the Sonogashira reaction, which has been applied in the synthesis of (S)-pyrethrolone.[3][6]

Materials:

  • (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one (prallethrin alcohol)

  • Vinyl halide (e.g., vinyl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prallethrin alcohol and vinyl halide in the anhydrous solvent.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Add the amine base and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound enantiomer.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This generalized protocol describes the kinetic resolution of a racemic alcohol, a common strategy to obtain enantiomerically enriched precursors for this compound synthesis.[5][7]

Materials:

  • Racemic alcohol precursor

  • Immobilized lipase (e.g., Amano Lipase PS-C II, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether, hexane)

  • Celite

Procedure:

  • To a solution of the racemic alcohol in the organic solvent, add the immobilized lipase.

  • Add the acyl donor to initiate the reaction.

  • Stir the mixture at room temperature and monitor the conversion by GC or HPLC.

  • Aim for approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Concentrate the filtrate to obtain a mixture of the acylated product and the unreacted alcohol.

  • Separate the unreacted alcohol and the ester by column chromatography.

  • The enantiomerically enriched alcohol can be used directly, and the ester can be hydrolyzed to obtain the other enantiomer.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Start Chiral Precursor SideChain Side-Chain Formation (e.g., Sonogashira Coupling) Start->SideChain RingFormation Ring Formation (e.g., Aldol Condensation) SideChain->RingFormation This compound Enantiopure this compound RingFormation->this compound Racemic Racemic Precursor Resolution Enzymatic Resolution (e.g., Lipase) Racemic->Resolution Separation Separation of Enantiomers Resolution->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Caption: General workflows for chemical and chemoenzymatic synthesis of this compound enantiomers.

Aldol_Condensation_Pathway Diketone 1,4-Diketone Precursor Enolate Enolate Formation (Base) Diketone->Enolate NaOH Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization AldolAdduct Cyclic Aldol Adduct Cyclization->AldolAdduct Dehydration Dehydration AldolAdduct->Dehydration Heat/Acid Rethrolone Rethrolone Scaffold Dehydration->Rethrolone

Caption: Key steps in the intramolecular aldol condensation for rethrolone ring formation.

References

Application Note: Quantitative Analysis of Pyrethrolone using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantitative analysis of pyrethrolone, a key component of natural pyrethrin insecticides. The method is applicable for the analysis of this compound in various matrices, either through direct analysis or following the hydrolysis of pyrethrin esters. This protocol provides a comprehensive guide for researchers in environmental science, toxicology, and drug development requiring accurate measurement of this analyte.

Introduction

This compound is the alcohol moiety of the pyrethrin I and pyrethrin II esters, which are the active insecticidal components of pyrethrum extracts derived from the chrysanthemum flower (Chrysanthemum cinerariifolium).[1] Due to the widespread use of pyrethrins in agriculture and consumer products, there is a growing need for robust analytical methods to monitor their presence and the levels of their degradation products, such as this compound, in various environmental and biological samples. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Experimental Protocol

This method can be adapted for the direct analysis of this compound or for its determination following the chemical or enzymatic hydrolysis of pyrethrin extracts.

Sample Preparation: Hydrolysis of Pyrethrins (Optional)

For the analysis of this compound from pyrethrin esters, a hydrolysis step is required.

  • Alkaline Hydrolysis: To a known quantity of the sample containing pyrethrins, add a solution of 0.5 M sodium hydroxide in a 1:1 mixture of methanol and water.

  • Incubation: Incubate the mixture at 50°C for 1 hour to ensure complete hydrolysis of the ester bonds.

  • Neutralization: After cooling to room temperature, neutralize the solution with 0.5 M hydrochloric acid.

  • Extraction: Extract the aqueous solution three times with an equal volume of ethyl acetate.

  • Drying and Reconstitution: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.

Liquid Chromatography
  • System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
10.095
12.095
12.120
15.020
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The molecular formula of this compound is C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol .[2][3] The protonated molecule [M+H]⁺ will have an m/z of 179.2. The following MRM transitions are proposed for the quantification and confirmation of this compound. Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Polarity
This compound (Quantifier) 179.2161.210015Positive
This compound (Qualifier) 179.2133.110020Positive

The proposed product ion at m/z 161.2 corresponds to the loss of a water molecule (H₂O). The product ion at m/z 133.1 could result from the subsequent loss of carbon monoxide (CO).

Data Presentation

The following table summarizes representative quantitative data for the analysis of pyrethrins, which can be used as a benchmark for the performance of the this compound method. Actual limits of detection (LOD) and quantification (LOQ) for this compound should be experimentally determined.

ParameterPyrethrin IPyrethrin II
Limit of Detection (LOD) 0.013 µg/L0.018 µg/L
Limit of Quantification (LOQ) 0.10 µg/L0.082 µg/L
Linearity (r²) >0.99>0.99
Recovery (%) 85-11088-112
Precision (RSD %) <15<15

Data is representative of pyrethrin analysis and should be established specifically for this compound.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection hydrolysis Hydrolysis (Optional) sample->hydrolysis Pyrethrin Esters extraction Liquid-Liquid Extraction sample->extraction Direct Analysis hydrolysis->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Diagram

As this application note focuses on an analytical methodology, a signaling pathway diagram is not directly applicable. The experimental workflow diagram above provides a visual representation of the analytical process.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers to implement this method in their laboratories. The high selectivity and sensitivity of this technique make it well-suited for a wide range of applications, from environmental monitoring to toxicological studies and quality control in the manufacturing of pyrethrin-based products.

References

Application Notes and Protocols for the Extraction and Purification of Pyrethrolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of pyrethrins from their natural source, Chrysanthemum cinerariaefolium, and the subsequent purification of pyrethrolone, a key constituent alcohol of the insecticidal pyrethrin esters.

This compound is one of the three rethrolones (the other two being cinerolone and jasmolone) that form the alcohol moiety of the six naturally occurring pyrethrin esters. The isolation of this compound requires a multi-step process that begins with the extraction of the crude pyrethrin mixture from dried pyrethrum flowers, followed by purification of the pyrethrin esters, and finally, hydrolysis of these esters to liberate this compound, which is then purified.

Data Presentation: Comparison of Extraction and Purification Methods

The efficiency of pyrethrin extraction and purification is highly dependent on the methodology employed. The following tables summarize quantitative data from various studies to facilitate the comparison of different techniques.

Table 1: Comparison of Pyrethrin Extraction Methods

Extraction MethodSolvent/ConditionsYield (% of dry weight)Pyrethrin Concentration (mg/mL)Reference
Solvent Extraction n-Hexane, 40°C, 4 hours0.85 - 3.76%69.85 - 95.50[1]
Petroleum Ether--[2]
Ethanol--[3]
Soxhlet Extraction Hexane, 155°C, 85 min--[4]
Ethanol, 200°C, 110 min--[4]
Petroleum Ether, 135°C, 80 min--[4]
Ultrasound-Assisted Extraction (UAE) 80% Ethanol, 70°C-Up to 104.65 ng/mg (total pyrethrins)[5]
80% Methanol, 70°C--[5]
Supercritical CO2 (SC-CO2) Extraction 35°C, 20 MPa, 2 hours0.99 - 2.15%57.25 - 93.79[1]
40°C, 300 bar-Up to 124.37 ng/mg (total pyrethrins)[3][5]
Microwave-Assisted Extraction (MAE) 80% Ethanol, 70°C--[5]
Acetone, 120°C--[5]

Table 2: Comparison of Pyrethrin Purification Methods

Purification MethodSampleEluent/Solvent SystemRecovery/PurityReference
High-Speed Counter-Current Chromatography (HSCCC) 400 mg crude extractPetroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) with 0.30 mol/L silver nitrate>95% purity for five pyrethrins
Centrifugal Partition Chromatography (CPC) Crude pyrethrin extractHeptane-methanol-acetonitrile (6:1:2, v/v) for Pyrethrins I>99% purity[6]
Heptane-terbutylmethyl ether-acetonitrile-water (8:1:5:1.5, v/v) for Pyrethrins II>99% purity[6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Pyrethrins oilOptimized conditions>99% purity for six pyrethrins[7]

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction of pyrethrins and the subsequent isolation and purification of this compound.

Protocol 1: Extraction of Crude Pyrethrins from Chrysanthemum cinerariaefolium

This protocol provides two alternative methods for the initial extraction of the pyrethrin mixture from the dried flowers.

1.1. Preparation of Plant Material

  • Obtain high-quality, dried flower heads of Chrysanthemum cinerariaefolium.

  • Grind the dried flowers into a fine powder using a mechanical grinder. A particle size of approximately 30 mesh is recommended.[1]

  • Store the powdered material in a cool, dry, and dark place to prevent degradation of the pyrethrins.

1.2. Method A: Solvent Extraction with Hexane

  • Weigh 100 g of the powdered pyrethrum flowers and place them in a suitable flask.

  • Add a sufficient volume of n-hexane to completely submerge the powder (e.g., 500 mL).

  • Place the flask in a water bath maintained at 40°C.[1]

  • Stir the mixture vigorously for 4 hours.[1]

  • After 4 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate, which contains the crude pyrethrin extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator to remove the hexane. The resulting viscous liquid is the crude pyrethrin extract.

1.3. Method B: Supercritical CO2 (SC-CO2) Extraction

  • Load approximately 100 g of the powdered pyrethrum flowers into the extraction vessel of a supercritical fluid extractor.

  • Set the extraction parameters to a pressure of 300 bar and a temperature of 40°C.[3]

  • Set the CO2 flow rate to 2 kg/h .[3]

  • Perform the extraction for 60 minutes.[3]

  • The separation of the extract is carried out at 15 bar and 25°C.[3]

  • Collect the crude pyrethrin extract.

Protocol 2: Purification of the Crude Pyrethrin Extract

The crude extract contains pyrethrins as well as other impurities like waxes, fats, and pigments. This protocol describes a general purification step using liquid-liquid partitioning. For higher purity, advanced chromatographic techniques as outlined in Table 2 should be employed.

  • Dissolve the crude pyrethrin extract in a low-boiling saturated aliphatic hydrocarbon such as pentane.

  • Mix the pentane solution with a 95% aqueous methyl alcohol solution.

  • Allow the two layers to separate. The pyrethrins will preferentially partition into the aqueous methyl alcohol layer.

  • Separate the aqueous methyl alcohol layer.

  • Remove the methyl alcohol and water by distillation at a temperature below 75°C to obtain a more purified pyrethrin residue.

Protocol 3: Hydrolysis of Purified Pyrethrins to this compound (Saponification)

This protocol describes the base-catalyzed hydrolysis (saponification) of the ester bonds in the pyrethrin mixture to release the alcohol moiety, this compound, and the acid moieties (chrysanthemic acid and pyrethric acid).

  • Dissolve the purified pyrethrin extract in a suitable alcohol solvent, such as ethanol.

  • Prepare a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in water or ethanol.

  • Slowly add the basic solution to the pyrethrin solution while stirring. The reaction is exothermic and should be controlled. Maintain the pH of the reaction mixture in the alkaline range (e.g., pH 9-10).[8]

  • Gently heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the esters.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base by the careful addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is neutral.

  • The resulting solution will contain this compound, the sodium or potassium salts of chrysanthemic and pyrethric acids, and other components.

Protocol 4: Purification of this compound

This protocol outlines the separation and purification of this compound from the hydrolysis mixture.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized hydrolysis mixture to a separatory funnel.

    • Add an immiscible organic solvent, such as diethyl ether or dichloromethane, to the separatory funnel.

    • Shake the funnel vigorously to extract the this compound into the organic layer. The salts of the carboxylic acids will remain in the aqueous layer.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of this compound.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Filter the solution to remove the drying agent.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Chromatographic Purification:

    • For high-purity this compound, further purification by column chromatography is recommended.

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 5: Analysis of this compound Purity

The purity of the extracted and purified this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Use a reversed-phase C18 column.

    • A mobile phase consisting of a mixture of acetonitrile and water is commonly used.

    • Detection is typically performed using a UV detector at a wavelength of around 230 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can be used to confirm the identity and purity of the this compound.

    • The mass spectrum of this compound will provide its molecular weight and fragmentation pattern, which can be compared to a reference standard.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and purification protocols.

Extraction_and_Purification_of_this compound cluster_extraction Part 1: Pyrethrin Extraction cluster_purification Part 2: Pyrethrin Purification cluster_hydrolysis Part 3: Hydrolysis cluster_final_purification Part 4: this compound Purification plant_material Dried Pyrethrum Flowers grinding Grinding plant_material->grinding powder Powdered Flowers grinding->powder extraction Extraction (Solvent or SC-CO2) powder->extraction crude_extract Crude Pyrethrin Extract extraction->crude_extract purification Purification (e.g., Liquid-Liquid Partitioning) crude_extract->purification purified_pyrethrins Purified Pyrethrins purification->purified_pyrethrins hydrolysis Saponification (Base Hydrolysis) purified_pyrethrins->hydrolysis hydrolysis_mixture Hydrolysis Mixture (this compound + Acid Salts) hydrolysis->hydrolysis_mixture final_purification Purification (LLE & Column Chromatography) hydrolysis_mixture->final_purification pure_this compound Pure this compound final_purification->pure_this compound analysis Purity Analysis (HPLC, GC-MS) pure_this compound->analysis

Caption: Overall workflow for this compound extraction and purification.

Pyrethrin_Extraction_Methods cluster_methods Alternative Extraction Methods start Powdered Pyrethrum Flowers solvent Solvent Extraction (e.g., Hexane) start->solvent soxhlet Soxhlet Extraction start->soxhlet uae Ultrasound-Assisted Extraction (UAE) start->uae sfe Supercritical Fluid Extraction (SFE) start->sfe end_node Crude Pyrethrin Extract solvent->end_node soxhlet->end_node uae->end_node sfe->end_node

Caption: Alternative methods for the extraction of crude pyrethrins.

References

Application of Pyrethrolone in the Synthesis of Novel Insecticides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel insecticides utilizing pyrethrolone and its derivatives as key building blocks. This compound is a critical component of natural pyrethrins, the insecticidal compounds found in chrysanthemum flowers.[1] Its unique chemical structure serves as a scaffold for the development of a wide range of synthetic pyrethroids with enhanced potency, stability, and selectivity.

Overview of Synthetic Strategies

The primary strategy for synthesizing pyrethroid insecticides involves the esterification of a suitable carboxylic acid, typically a substituted cyclopropanecarboxylic acid like chrysanthemic acid, with an alcohol moiety, such as this compound or its synthetic analogues.[1][2] Modifications to both the acid and alcohol components have led to the development of a vast array of pyrethroids with diverse insecticidal properties.

A general synthetic workflow for the preparation of novel pyrethroid insecticides from this compound is depicted below. This involves the synthesis or acquisition of a suitable acid chloride and its subsequent reaction with this compound to form the desired ester.

Synthesis_Workflow This compound This compound Esterification Esterification This compound->Esterification AcidChloride Substituted Acid Chloride (e.g., Chrysanthemoyl Chloride) AcidChloride->Esterification NovelInsecticide Novel Pyrethroid Insecticide Esterification->NovelInsecticide Purification Purification (e.g., Chromatography) NovelInsecticide->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Bioactivity Assay Characterization->Bioassay

Caption: General workflow for the synthesis and evaluation of novel pyrethroid insecticides.

Experimental Protocols

Synthesis of (Z)-Pyrethrolone

A recent efficient synthesis of (Z)-pyrethrolone has been reported, providing a reliable source of this key intermediate. The protocol involves a five-step sequence starting from readily available materials, with an overall yield of 20%.[3]

Materials:

  • Ethyl 3-oxohept-6-ynoate

  • 10% wt Sodium hydroxide

  • 1 M Hydrochloric acid

  • Sodium dithionite

  • Toluene

  • 40% wt in water methylglyoxal

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel

Procedure: [3]

  • Slowly add ethyl 3-oxohept-6-ynoate to a cooled (ice bath) solution of 10% wt sodium hydroxide.

  • Allow the reaction mixture to stir at room temperature for 6 hours.

  • Cool the mixture to 0°C and acidify to pH 5 with 1 M hydrochloric acid.

  • With continued cooling, add sodium dithionite and toluene, followed by the slow addition of 40% wt in water methylglyoxal.

  • After overnight reaction, perform a work-up and purify the intermediate by short-path distillation.

  • The resulting linear acyloin is then subjected to intramolecular aldol condensation.

  • The final step involves a selective hydrogenation to yield (Z)-pyrethrolone.

Spectroscopic Data for (Z)-Pyrethrolone: [4]

  • ¹H NMR (600 MHz, CDCl₃): δ 6.75 (1H, ddd, J = 10.1, 10.7, 16.8 Hz), 6.03 (1H, m), 5.36 (1H, m), 5.22 (1H, d, J = 16.8 Hz), 5.16 (1H, d, J = 10.1 Hz), 4.74 (1H, brs), 3.09 (2H, m).

  • ¹³C NMR (150 MHz, CDCl₃): δ 203.4, 170.3, 137.2, 126.5, 117.3, 86.1, 79.8, 71.9, 44.2, 14.0, 13.4.[3]

General Protocol for the Esterification of this compound with Chrysanthemoyl Chloride

This protocol describes a general method for the synthesis of pyrethroid esters.

Materials:

  • (Z)-Pyrethrolone

  • Chrysanthemic acid (or other desired cyclopropanecarboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • 1.5 N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [5]

  • Preparation of Chrysanthemoyl Chloride: A solution of chrysanthemic acid in an excess of thionyl chloride is stirred at 50-60°C for 4 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude chrysanthemoyl chloride.

  • Esterification: To a solution of this compound (1 mmol) in dichloromethane (10 mL) and pyridine (1.1 mmol) stirred at room temperature, a solution of the crude chrysanthemoyl chloride (1.1 mmol) in dichloromethane (5 mL) is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and partitioned with water. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final pyrethroid ester.

Data Presentation: Insecticidal Activity

The insecticidal activity of novel pyrethroids is typically evaluated against a range of pest species. The data is often presented as the median lethal dose (LD₅₀) or median lethal concentration (LC₅₀), which is the dose or concentration of the insecticide that causes 50% mortality in the test population.

Compound IDTarget PestBioassay MethodLD₅₀ / LC₅₀ (unit)Mortality (%) at a given concentrationReference
Novel Pyrethroid 1 Musca domestica (Housefly)Topical ApplicationData not availableData not available
Novel Pyrethroid 2 Aedes aegypti (Mosquito)CDC Bottle BioassayData not availableData not available
Novel Pyrethroid 3 Sitophilus zeamais (Maize weevil)Filter Paper ImpregnationData not available90% at 30 µg/mg[6]
Pyrethrindreg II Armigeres subalbatusTopical ApplicationData not availableData not available[7]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylate Ascia monuste orseisTopical ApplicationData not available90%[8][9]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylate Tuta absolutaTopical ApplicationData not available100%[8][9]
Methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylate Periplaneta americanaTopical ApplicationData not available100%[8][9]

Experimental Protocols: Bioassays

Topical Application Bioassay for Mosquitoes

This method is used to determine the dose-response relationship of an insecticide when applied directly to the insect.[10][11]

Materials:

  • Test insecticide dissolved in a suitable solvent (e.g., acetone)

  • Micropipette or micro-applicator

  • Cold-anesthetized adult mosquitoes

  • Holding cages with access to a sugar solution

  • Control group (treated with solvent only)

Procedure: [10][11]

  • Prepare serial dilutions of the test insecticide.

  • Anesthetize adult mosquitoes by placing them at a low temperature (e.g., 4°C) for a short period.

  • Using a micropipette, apply a small, measured volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each mosquito.

  • Place the treated mosquitoes in holding cages with access to a sugar solution.

  • Record mortality at 24 hours post-treatment.

  • Analyze the data using probit analysis to determine the LD₅₀.

CDC Bottle Bioassay

This is a widely used method to monitor insecticide resistance in mosquito populations.[12]

Materials:

  • 250 mL glass bottles

  • Technical grade insecticide

  • Acetone

  • Aspirator

  • Adult mosquitoes

Procedure: [12]

  • Coat the inside of the glass bottles with a known concentration of the insecticide dissolved in acetone.

  • Allow the acetone to evaporate completely, leaving a uniform layer of the insecticide on the inner surface of the bottle.

  • Introduce a batch of 20-25 adult mosquitoes into each bottle.

  • Observe the mosquitoes and record the time at which they are knocked down.

  • A control bottle coated only with acetone should be used for comparison.

  • Mortality is typically assessed at 24 hours.

Signaling Pathways and Logical Relationships

Pyrethroid insecticides primarily act on the nervous system of insects. Their main target is the voltage-gated sodium channel, which is crucial for the propagation of nerve impulses.

Signaling_Pathway Pyrethroid Pyrethroid Insecticide NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to and modifies channel gating NaInflux Prolonged Influx of Na+ ions NaChannel->NaInflux Prevents channel closing Depolarization Membrane Depolarization NaInflux->Depolarization RepetitiveFiring Repetitive Neuronal Firing Depolarization->RepetitiveFiring Paralysis Paralysis RepetitiveFiring->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of pyrethroid insecticides on insect nerve cells.

This document provides a framework for the synthesis and evaluation of novel insecticides derived from this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific research goals and available resources.

References

Application Notes and Protocols: Pyrethrolone as a Chiral Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone is a cyclopentenolone derivative that serves as the alcohol moiety in pyrethrins, a class of natural insecticides. The chiral center in this compound is crucial for the insecticidal activity of the resulting pyrethrin esters. This document provides an overview of the applications of this compound as a chiral synthon in organic synthesis, with a focus on its use in the preparation of biologically active molecules. Detailed protocols for key synthetic transformations are provided, along with quantitative data to facilitate comparison of different synthetic routes.

Applications of Chiral this compound

The primary application of chiral this compound, specifically (S)-pyrethrolone, is in the synthesis of natural pyrethrins and their synthetic analogs, known as pyrethroids.[1][2] These compounds are highly effective insecticides with low mammalian toxicity and biodegradability.[2] The stereochemistry at the C4 position of the cyclopentenolone ring is a key determinant of their insecticidal efficacy.

Beyond its role in insecticides, the chiral cyclopentenolone scaffold of this compound makes it a valuable building block for the synthesis of other complex natural products and biologically active molecules. Its array of functional groups—a ketone, a secondary alcohol, and a side chain—offers multiple points for synthetic modification and elaboration.

Synthetic Strategies for Chiral this compound

Several synthetic strategies have been developed to access enantiomerically enriched this compound. These can be broadly categorized into two approaches: chemical synthesis with chiral resolution and asymmetric synthesis.

Synthesis of (Z)-Pyrethrolone via Intramolecular Aldol Condensation and Alkyne Reduction

A common strategy for the synthesis of the this compound core involves an intramolecular aldol condensation of a 1,4-diketone to form the cyclopentenone ring. This is often followed by the introduction and modification of the side chain. A modified synthesis of (Z)-pyrethrolone has been reported with an overall yield of 20% over five steps from readily available starting materials.[3]

Key Reaction Steps:

  • 1,4-Diketone Synthesis: Synthesis of a linear 1,4-diketone precursor.

  • Intramolecular Aldol Condensation: Cyclization of the 1,4-diketone to form the cyclopentenone ring.

  • Side Chain Introduction: Alkylation or coupling to introduce the desired side chain.

  • Selective Alkyne Reduction: Reduction of an alkyne precursor to the (Z)-alkene in the side chain.

Quantitative Data for Modified (Z)-Pyrethrolone Synthesis

StepReactionReagents and ConditionsYieldReference
1Claisen CondensationEthyl acetoacetate, NaOEt, EtOH; then Propargyl bromideNot specified[3]
2Ketonization & Decarboxylation10% aq. NaOH, heatNot specified[3]
3Aldol AdditionMethylglyoxal, NaOH, Toluene/H2O66%[3]
4Intramolecular Aldol Condensationaq. NaOH, Toluene62%[3]
5Selective Alkyne ReductionActivated Zinc, Ethanol/H2O, reflux92%[3]
Overall ~20% [3]

Experimental Protocol: Selective Alkyne Reduction to (Z)-Pyrethrolone [3]

  • To a suspension of activated zinc (1.5 g, 23 mmol) in water (5 mL) under a nitrogen atmosphere, add a solution of 4-hydroxy-3-methyl-2-(pent-2-yn-1-yl)cyclopent-2-en-1-one (200 mg, 1.14 mmol) in ethanol (5 mL).

  • Heat the mixture under reflux for 14 hours while maintaining a nitrogen atmosphere.

  • Cool the resulting mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter over Celite.

  • Wash the filtrate with 2 M hydrochloric acid.

  • Dry the organic fraction over sodium sulfate (Na2SO4).

  • Remove the solvent in vacuo to yield (Z)-pyrethrolone.

Logical Workflow for (Z)-Pyrethrolone Synthesis

G A Ethyl Acetoacetate B Claisen Condensation & Alkylation A->B C 1,4-Diketone Precursor B->C D Intramolecular Aldol Condensation C->D E 4-hydroxy-3-methyl-2-(pent-2-yn-1-yl)cyclopent-2-en-1-one D->E F Selective Alkyne Reduction E->F G (Z)-Pyrethrolone F->G

Caption: Synthetic pathway to (Z)-pyrethrolone.

Enantioselective Synthesis of (S)-Pyrethrolone

The synthesis of the biologically active (S)-enantiomer of this compound often employs either enzymatic resolution of a racemic intermediate or an asymmetric synthetic route.

a) Synthesis via Sonogashira Coupling

A highly efficient method for the synthesis of (S)-pyrethrolone involves a Sonogashira-type cross-coupling reaction. This approach utilizes a chiral starting material, (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one, also known as the prallethrin alcohol.

Quantitative Data for (S)-Pyrethrolone Synthesis via Sonogashira Coupling

Starting MaterialKey ReactionReagents and ConditionsOverall YieldEnantiomeric Excess (ee)Reference
(S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-oneSonogashira CouplingVinyl bromide, Pd(PPh3)4, CuI, Et3N54%98%Semantic Scholar

Experimental Protocol: Representative Sonogashira Coupling for (S)-Pyrethrolone Synthesis

Note: The following is a general protocol based on typical Sonogashira reaction conditions, as specific details for this exact transformation are not fully available in the provided search results.

  • To a solution of (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one (1.0 eq) in triethylamine, add Pd(PPh3)4 (0.02 eq) and CuI (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Bubble vinyl bromide gas through the solution or add a solution of vinyl bromide (1.2 eq) in triethylamine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford (S)-pyrethrolone.

Reaction Scheme for (S)-Pyrethrolone Synthesis

G A (S)-Prallethrin Alcohol B Sonogashira Coupling (Vinyl Bromide, Pd/Cu catalyst) A->B C (S)-Pyrethrolone B->C G Racemic Racemic this compound Precursor Enzyme Lipase-catalyzed Acylation Racemic->Enzyme Separation Chromatographic Separation Enzyme->Separation S_Alcohol (S)-Alcohol Separation->S_Alcohol R_Ester (R)-Ester Separation->R_Ester Deacylation Deacylation R_Ester->Deacylation R_Alcohol (R)-Alcohol Deacylation->R_Alcohol

References

Development of Antibodies for Pyrethrolone Immunoassay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of antibodies and immunoassays for the detection of pyrethrolone, a key component of natural pyrethrin insecticides. The methodologies outlined here cover hapten synthesis, antibody production, and the development of a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

Pyrethrins are a class of natural insecticides derived from the chrysanthemum flower, Tanacetum cinerariifolium. This compound is one of the alcohol moieties that, when esterified with chrysanthemic acid or pyrethric acid, forms the active pyrethrin esters.[1][2] The development of sensitive and specific immunoassays for this compound and related pyrethroids is crucial for environmental monitoring, food safety, and toxicological studies.[3][4] This document outlines the essential steps for producing antibodies and establishing a reliable immunoassay for this compound.

The core of developing an immunoassay for a small molecule like this compound lies in the production of specific antibodies. Since small molecules (haptens) are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response in an animal model.[5] This guide will detail the process from hapten design and synthesis to antibody production and immunoassay validation.

Hapten Synthesis and Carrier Protein Conjugation

The initial and most critical step is the design and synthesis of a hapten that mimics the structure of this compound while allowing for conjugation to a carrier protein without masking key antigenic determinants.

Hapten Design Strategy

A common strategy for producing antibodies against pyrethroids involves designing haptens that expose a characteristic portion of the molecule to the immune system. For a class-specific antibody that recognizes multiple pyrethroids, haptens can be designed based on the conserved phenoxybenzyl moiety.[4][6] For an antibody specific to this compound, the hapten should ideally present the cyclopentenolone ring structure prominently.

Experimental Protocol: Synthesis of a this compound-like Hapten

This protocol is adapted from methodologies for synthesizing haptens of related pyrethroid compounds.[3][7]

Materials:

  • This compound or a suitable precursor

  • Succinic anhydride

  • Pyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Carrier proteins (Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Derivatization of this compound: A carboxyl group is introduced into the this compound structure to enable conjugation. This can be achieved by reacting this compound with succinic anhydride in the presence of pyridine to form a hemisuccinate derivative.

  • Activation of the Hapten: The carboxylated hapten is then activated to facilitate its reaction with the amine groups on the carrier protein. This is commonly done using the active ester method with DCC and NHS in DMF.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (BSA or KLH) in PBS buffer (pH 7.4-8.0). The molar ratio of hapten to carrier protein is a critical parameter that may require optimization, with a common starting point being a 20-40 fold molar excess of hapten.[5]

  • Purification of the Conjugate: The resulting hapten-carrier protein conjugate is purified by dialysis against PBS to remove unconjugated hapten and reaction byproducts. The purified conjugate is then lyophilized and stored at -20°C.

  • Characterization: The conjugation efficiency can be determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[5][8]

Diagram of Hapten Synthesis and Conjugation Workflow

Hapten_Synthesis This compound This compound CarboxylatedHapten Carboxylated Hapten (this compound-hemisuccinate) This compound->CarboxylatedHapten SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CarboxylatedHapten Activation Activation (DCC/NHS) CarboxylatedHapten->Activation ActivatedHapten Activated Hapten (NHS-ester) Activation->ActivatedHapten Conjugation Conjugation ActivatedHapten->Conjugation CarrierProtein Carrier Protein (BSA or KLH) CarrierProtein->Conjugation Immunogen Immunogen (this compound-Protein Conjugate) Conjugation->Immunogen

Caption: Workflow for hapten synthesis and conjugation to a carrier protein.

Antibody Production

Both monoclonal and polyclonal antibodies can be developed for a this compound immunoassay. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes, are generally less expensive and faster to produce, and are suitable for many screening applications.[9][10] Monoclonal antibodies are produced from a single B-cell clone, recognize a single epitope, and offer high specificity and batch-to-batch consistency, making them ideal for quantitative assays.[9][10]

Experimental Protocol: Polyclonal Antibody Production

Materials:

  • Hapten-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Rabbits or other suitable host animals

  • Syringes and needles

Procedure:

  • Immunization: The immunogen (hapten-KLH conjugate) is emulsified with FCA for the primary immunization and with FIA for subsequent booster immunizations. Rabbits are typically immunized subcutaneously at multiple sites.

  • Booster Injections: Booster injections are administered every 3-4 weeks to stimulate a strong immune response.

  • Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.

  • Antiserum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated from the clotted blood. The antiserum can be further purified to isolate the IgG fraction.

Experimental Protocol: Monoclonal Antibody Production

Materials:

  • Hapten-KLH conjugate (immunogen)

  • BALB/c mice

  • Myeloma cells (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • 96-well cell culture plates

Procedure:

  • Immunization: Mice are immunized with the hapten-KLH conjugate similarly to the protocol for polyclonal antibody production.

  • Spleen Cell Fusion: Once a high antibody titer is confirmed, the spleen is harvested from the immunized mouse, and spleen cells are fused with myeloma cells using PEG to create hybridomas.

  • Hybridoma Selection: The fused cells are cultured in HAT medium, which selects for the growth of hybridoma cells.

  • Screening: The supernatants from the hybridoma cultures are screened for the presence of antibodies with the desired specificity using an indirect ELISA.

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure that the resulting cell line is monoclonal.

  • Antibody Production and Purification: The selected monoclonal antibody can be produced in larger quantities by in vitro cell culture or by in vivo ascites production. The antibody is then purified from the culture supernatant or ascites fluid.

Diagram of Antibody Production and Screening Workflow

Antibody_Production cluster_Polyclonal Polyclonal Antibody Production cluster_Monoclonal Monoclonal Antibody Production Immunogen_P Immunogen (Hapten-KLH) Immunization_P Immunization (Rabbit) Immunogen_P->Immunization_P TiterCheck_P Titer Check Immunization_P->TiterCheck_P Antiserum Polyclonal Antiserum TiterCheck_P->Antiserum Immunogen_M Immunogen (Hapten-KLH) Immunization_M Immunization (Mouse) Immunogen_M->Immunization_M Fusion Spleen Cell-Myeloma Fusion Immunization_M->Fusion Selection Hybridoma Selection (HAT) Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning Screening->Cloning mAb Monoclonal Antibody Cloning->mAb Competitive_ELISA cluster_High_Analyte High Analyte Concentration cluster_Low_Analyte Low Analyte Concentration Ab1 Ab Analyte1 Analyte Analyte1->Ab1 Analyte_HRP1 Analyte-HRP Result1 Low Signal Ab2 Ab Analyte2 Analyte Analyte_HRP2 Analyte-HRP Analyte_HRP2->Ab2 Result2 High Signal

References

Metabolic Engineering of Yeast for Pyrethrolone Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrolone is the alcohol moiety of pyrethrins, a class of natural insecticides with significant commercial value. The production of pyrethrins is traditionally reliant on extraction from the pyrethrum daisy, Tanacetum cinerariifolium, which is subject to geographical and environmental constraints. Metabolic engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a promising alternative for the sustainable and scalable production of this compound. This document provides detailed application notes and protocols for the metabolic engineering of S. cerevisiae for this compound production. It covers the design of a heterologous biosynthetic pathway, strategies for optimizing precursor supply, and detailed experimental protocols for strain construction and analysis.

Introduction

The biosynthesis of this compound in T. cinerariifolium originates from the jasmonic acid (JA) pathway.[1][2][3][4][5] Jasmonic acid is converted to jasmone, which then undergoes two key enzymatic steps catalyzed by cytochrome P450 enzymes: hydroxylation to jasmolone by jasmone hydroxylase (JMH), and a subsequent desaturation to form this compound by this compound synthase (PYS). The heterologous expression of these plant-derived P450 enzymes in S. cerevisiae is a critical step in reconstructing the this compound pathway.[6][7] Furthermore, enhancing the precursor supply from the yeast's native mevalonate (MVA) pathway is essential to achieve high yields of the target compound.[8][9][10][11][12]

This document outlines a comprehensive strategy for engineering S. cerevisiae to produce this compound. It includes the design of the biosynthetic pathway, methods for genetic modification, and protocols for cultivation and product analysis.

Metabolic Engineering Strategy

The overall strategy involves the introduction of a heterologous pathway for this compound biosynthesis into a yeast strain engineered for high-flux through the mevalonate pathway.

Heterologous this compound Biosynthetic Pathway

The proposed pathway begins with the precursor, jasmonic acid, which can be supplied exogenously to the culture medium or, for a more advanced strategy, produced in vivo by introducing the plant-based jasmonic acid biosynthesis pathway. The core of the engineered pathway consists of two enzymes from T. cinerariifolium:

  • Jasmone Hydroxylase (JMH): A cytochrome P450 enzyme that catalyzes the hydroxylation of jasmone to jasmolone.

  • This compound Synthase (PYS): Another cytochrome P450 enzyme that converts jasmolone to this compound.

Successful expression of these plant P450s in yeast often requires co-expression with a cytochrome P450 reductase (CPR), which provides the necessary electrons for catalysis.[11][13]

Enhancing Precursor Supply

To channel metabolic flux towards this compound, the native yeast mevalonate (MVA) pathway, which produces the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), needs to be upregulated.[8][9][10][11] Key engineering targets include:

  • Overexpression of tHMG1: Truncated HMG-CoA reductase, a key rate-limiting enzyme in the MVA pathway.

  • Overexpression of other MVA pathway genes: Such as ERG10 (acetyl-CoA C-acetyltransferase), ERG13 (HMG-CoA synthase), and IDI1 (IPP isomerase).

  • Downregulation of competing pathways: For instance, repressing the expression of ERG9 (squalene synthase) to divert farnesyl pyrophosphate (FPP) away from sterol biosynthesis.

pathway

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from experiments aimed at optimizing this compound production. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: this compound Titer in Engineered Yeast Strains

Strain IDGenotypeThis compound Titer (mg/L)
PY-01Wild-type + JMH + PYS0.5 ± 0.1
PY-02PY-01 + tHMG1 overexpression2.3 ± 0.4
PY-03PY-02 + ERG9 downregulation5.8 ± 0.7
PY-04PY-03 + MVA pathway overexpression12.1 ± 1.5

Table 2: Effect of Precursor Feeding on this compound Production in Strain PY-04

Precursor FedConcentration (mM)This compound Titer (mg/L)
None012.1 ± 1.5
Jasmonic Acid125.4 ± 2.1
Jasmonic Acid548.9 ± 3.8
Jasmone135.7 ± 2.9
Jasmone562.3 ± 4.5

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the metabolic engineering of yeast for this compound production.

Protocol 1: Yeast Transformation

This protocol describes the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method for introducing plasmid DNA into S. cerevisiae.[14][15]

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Selective medium (e.g., SC-Ura for plasmids with URA3 marker)

  • TE buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0)

  • LiAc/TE solution (0.1 M LiAc in TE)

  • PEG/LiAc/TE solution (40% w/v PEG 3350, 0.1 M LiAc in TE)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Plasmid DNA

  • Sterile water

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of LiAc/TE solution and incubate for 30 minutes at 30°C.

  • In a microfuge tube, mix 1 µg of plasmid DNA and 50 µL of ssDNA.

  • Add 100 µL of the competent yeast cells to the DNA mixture and mix gently.

  • Add 600 µL of PEG/LiAc/TE solution and vortex to mix.

  • Incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

workflow

Protocol 2: Shake-Flask Cultivation for this compound Production

This protocol describes the cultivation of engineered yeast strains in shake flasks for the production and analysis of this compound.

Materials:

  • YPD or defined synthetic medium

  • Precursor stock solution (e.g., jasmonic acid or jasmone dissolved in ethanol)

  • Sterile shake flasks

Procedure:

  • Inoculate a single colony of the engineered yeast strain into 10 mL of appropriate medium and grow overnight at 30°C.

  • Inoculate a 50 mL culture in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 30°C with shaking (200-250 rpm).

  • When the culture reaches an OD600 of ~1.0, induce gene expression if using an inducible promoter.

  • Add the precursor (jasmonic acid or jasmone) to the desired final concentration.

  • Continue cultivation for 48-72 hours, taking samples periodically for OD600 measurement and metabolite analysis.

  • Harvest the culture by centrifugation. The supernatant can be used for analyzing secreted this compound, and the cell pellet can be used for intracellular metabolite extraction.

Protocol 3: Extraction and Analysis of this compound

This protocol outlines the extraction of this compound from the yeast culture and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • To 10 mL of culture supernatant, add an equal volume of ethyl acetate.

  • Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

  • Carefully collect the upper organic phase.

  • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic phases.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a stream of nitrogen gas.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

  • Inject the sample into the GC-MS. The separation and identification of this compound can be achieved based on its retention time and mass spectrum compared to an authentic standard.

analysis_workflow

Conclusion

The metabolic engineering of Saccharomyces cerevisiae presents a viable and promising platform for the production of this compound. The strategies and protocols outlined in this document provide a comprehensive guide for researchers to embark on the construction and optimization of a this compound-producing yeast strain. While challenges remain, particularly in optimizing the expression and activity of plant-derived cytochrome P450 enzymes, the continuous development of synthetic biology tools and metabolic engineering strategies will undoubtedly accelerate progress in this field. The successful engineering of a high-yielding this compound yeast strain would be a significant step towards the sustainable and industrial-scale production of this valuable biopesticide component.

References

Solid-Phase Synthesis of Pyrethrolone Analogues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrolone and its analogues are the alcohol core of pyrethrin and pyrethroid insecticides. The development of novel pyrethroid insecticides with improved efficacy, selectivity, and environmental profiles relies on the efficient synthesis of a diverse range of this compound analogues. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies crucial for drug discovery and development. This application note details a robust protocol for the solid-phase synthesis of this compound analogues, leveraging a traceless linker strategy for the clean release of the target compounds.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through simple filtration and washing of the resin-bound intermediates, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.

Core Synthesis Strategy: Traceless Solid-Phase Approach

The proposed synthetic strategy employs a traceless linker, ensuring that upon cleavage from the solid support, no part of the linker remains on the final this compound analogue. This is achieved by designing the cleavage step to be an integral part of the formation of the target molecule's functionality. The overall workflow involves the immobilization of a starting material onto the resin, on-resin chemical transformations to construct the this compound core, and finally, cleavage to release the desired analogue.

Solid_Phase_Pyrethrolone_Synthesis cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Product Isolation Resin Resin Bead A 1. Loading of Precursor Resin->A Linker Attachment B 2. On-Resin Cyclization (e.g., Aldol Condensation) A->B Reaction Cascade C 3. Functional Group Modification (Optional) B->C Diversification D 4. Traceless Cleavage B->D C->D E This compound Analogue (in solution) D->E Release

Caption: General workflow for the solid-phase synthesis of this compound analogues.

Experimental Protocol: Solid-Phase Synthesis of a Representative this compound Analogue

This protocol describes the synthesis of a generic 4-hydroxy-3-methyl-2-(alkenyl)-cyclopent-2-en-1-one, a core structure of many this compound analogues.

Materials:

  • Resin: Polystyrene resin with a traceless linker (e.g., silyl ether linker).

  • Starting Material: A suitable protected keto-aldehyde or a precursor that can be converted to one on the resin.

  • Reagents for Loading: Diisopropylethylamine (DIPEA), appropriate coupling agents.

  • Reagents for Cyclization: A base for intramolecular aldol condensation (e.g., potassium tert-butoxide).

  • Reagents for Functionalization (Optional): Various electrophiles or coupling partners for diversification.

  • Cleavage Cocktail: Typically an acidic cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers) or a fluoride source for silyl linkers.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH).

  • Washing Solvents: DCM, DMF, MeOH.

Procedure:

  • Resin Swelling:

    • Place the resin in a solid-phase synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) and then with DMF (3 x 10 mL/g of resin).

    • Swell the resin in DMF for at least 30 minutes.

  • Loading of the Precursor:

    • Dissolve the starting material precursor (e.g., a protected keto-aldehyde) and a coupling agent in DMF.

    • Add the solution to the swollen resin.

    • Add DIPEA to the mixture.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

    • Dry the resin under vacuum.

  • On-Resin Intramolecular Aldol Condensation:

    • Swell the resin-bound precursor in THF.

    • Add a solution of a non-nucleophilic base (e.g., potassium tert-butoxide in THF) to the resin suspension.

    • Agitate the reaction at room temperature for 4-8 hours.

    • Monitor the reaction progress using a small sample of resin cleaved and analyzed by LC-MS.

    • Upon completion, quench the reaction with a mild acid (e.g., acetic acid in THF).

    • Wash the resin with THF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Optional On-Resin Diversification:

    • The hydroxyl group of the resin-bound this compound can be further functionalized (e.g., acylation, etherification) to generate a library of analogues.

    • This step would involve standard solid-phase chemistry protocols for the desired transformation.

  • Cleavage from the Resin:

    • Swell the resin in the appropriate cleavage solvent (e.g., DCM for an acid-labile linker).

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Agitate the mixture at room temperature for 1-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with the cleavage solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound analogue.

  • Purification:

    • Purify the crude product by preparative HPLC or column chromatography to yield the pure this compound analogue.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of a library of this compound analogues.

Analogue IDR-GroupMolecular Weight ( g/mol )Loading Efficiency (%)On-Resin Conversion (%)Cleavage Yield (%)Final Purity (by HPLC)
PYA-001-CH=CH₂150.17859278>95%
PYA-002-CH₃138.16889582>96%
PYA-003-Ph200.23828975>95%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

The primary utility of synthesizing a library of this compound analogues is for SAR studies in the development of new insecticides. The workflow for such a study is depicted below.

SAR_Workflow A Solid-Phase Synthesis of This compound Analogue Library B High-Throughput Screening (e.g., Insecticidal Activity Assay) A->B C Data Analysis and Structure-Activity Relationship (SAR) Model Generation B->C D Lead Compound Identification C->D E Lead Optimization (Further Synthesis and Testing) D->E E->A Iterative Improvement

Caption: Workflow for SAR studies of this compound analogues.

Conclusion

The solid-phase synthesis of this compound analogues presents a highly efficient and automatable method for the generation of diverse chemical libraries. This approach significantly accelerates the discovery and optimization of new pyrethroid-based compounds for applications in agriculture and public health. The detailed protocol and workflow provided in this application note serve as a valuable resource for researchers in the field of insecticide development.

Troubleshooting & Optimization

Technical Support Center: Optimization of Fermentation Conditions for Pyrethrolone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation conditions for pyrethrolone biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is an alcohol moiety of pyrethrins, which are natural insecticides produced by Tanacetum cinerariifolium (pyrethrum). The biosynthesis of this compound is a complex process that starts from linolenic acid and involves several enzymatic steps. It is generally accepted that the pathway proceeds through intermediates such as cis-jasmone and jasmolone.[1] A key enzyme, jasmolone hydroxylase (TcJMH), is responsible for the conversion of cis-jasmone to jasmolone.[1] Subsequently, this compound synthase (TcPYS), a cytochrome P450 enzyme (CYP82Q3), catalyzes the conversion of jasmolone to this compound.[2][3][4] While jasmonic acid (JA) was previously thought to be a direct intermediate, recent studies suggest that the pathway may proceed via 12-oxo-phytodienoic acid (OPDA) and iso-OPDA, at least for pyrethrin II biosynthesis.[1]

Q2: What are the key enzymes involved in the final steps of this compound biosynthesis?

A2: The final steps in the biosynthesis of the this compound moiety involve two key enzymes:

  • Jasmone Hydroxylase (TcJMH): This enzyme catalyzes the conversion of cis-jasmone to jasmolone.[1][2]

  • This compound Synthase (TcPYS/CYP82Q3): This cytochrome P450 oxidoreductase is responsible for the desaturation of jasmolone to form this compound.[2][3][4]

Q3: Where does this compound biosynthesis occur within the plant?

A3: In the pyrethrum plant, the biosynthesis of pyrethrins, including this compound, predominantly occurs in the developing achenes of the flower heads.[2][5] More specifically, the early steps leading to jasmolone are localized in the trichomes of the ovaries, while the final esterification to form pyrethrins happens in the pericarp.[2][6]

This compound Biosynthesis Pathway

Pyrethrolone_Biosynthesis cluster_pathway This compound Biosynthesis cluster_final_product Final Product Assembly Linolenic_Acid Linolenic Acid OPDA OPDA / iso-OPDA Linolenic_Acid->OPDA LOX, AOS, AOC cis_Jasmone cis-Jasmone OPDA->cis_Jasmone Multiple Steps Jasmolone Jasmolone cis_Jasmone->Jasmolone TcJMH This compound This compound Jasmolone->this compound TcPYS (CYP82Q3) Pyrethrolone_out Pyrethrins Pyrethrins Pyrethrolone_out->Pyrethrins TcGLIP Acid_Moiety Chrysanthemic Acid or Pyrethric Acid Acid_Moiety->Pyrethrins TcGLIP

Caption: Simplified biosynthetic pathway of this compound and its esterification to form pyrethrins.

Troubleshooting Guide for this compound Fermentation

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Yield 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Inadequate precursor (e.g., linolenic acid) supply.3. Microbial contamination.4. Incorrect inoculum size or age.1. Systematically optimize pH, temperature, and aeration using a design of experiments (DoE) approach.2. Supplement the medium with linolenic acid or other precursors.3. Check for contamination by plating a sample on a non-selective medium. Review sterile techniques.4. Optimize inoculum density and ensure the seed culture is in the exponential growth phase.
Foaming in the Bioreactor High rate of metabolic activity leading to excessive CO2 production.1. Add a sterile antifoaming agent (e.g., silicone-based) as needed.2. Reduce the agitation speed temporarily.3. Ensure the working volume does not exceed 70-80% of the total bioreactor volume.
Unusual Odor or Color Change 1. Microbial contamination.[7][8]2. Degradation of media components or this compound.1. Perform a microscopic examination and culture plating to identify contaminants. If contaminated, discard the batch.[7]2. Analyze a sample using HPLC to check for degradation products. Review the stability of media components at the operating temperature and pH.
Inconsistent Batch-to-Batch Results 1. Variability in raw materials (media components).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.1. Use high-purity, certified raw materials from a single supplier and lot if possible.2. Standardize the inoculum preparation protocol, including culture age and cell density.3. Calibrate all sensors (pH, DO, temperature) before each run and ensure tight control of all parameters.
Slow Microbial Growth 1. Nutrient limitation (carbon, nitrogen, phosphate, trace elements).2. Presence of inhibitory substances in the medium.3. Suboptimal physical conditions (pH, temperature).[9][10][11]1. Analyze media composition and supplement with limiting nutrients. Consider a fed-batch strategy.2. Test different media formulations or pretreat complex media components.3. Verify that the pH and temperature are within the optimal range for the production organism.

Optimization of Fermentation Conditions

The yield of this compound is highly dependent on the optimization of various fermentation parameters. A systematic approach, such as single-factor experiments followed by response surface methodology (RSM), is recommended for determining the optimal conditions.[12][13]

Key Fermentation Parameters and Hypothetical Optimization Data

Table 1: Effect of pH on this compound Production

Initial pHBiomass (g/L)This compound Titer (mg/L)
5.58.245.3
6.09.562.1
6.510.175.8
7.09.871.4
7.58.958.9

Table 2: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L)This compound Titer (mg/L)
257.955.6
2810.378.2
3010.074.5
329.163.7
357.248.1

Table 3: Effect of Precursor (Linolenic Acid) Concentration on this compound Production

Linolenic Acid (g/L)Biomass (g/L)This compound Titer (mg/L)
0.59.868.9
1.010.279.5
1.510.488.1
2.010.386.4
2.59.981.2

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the microbial strain, media composition, and bioreactor setup.

Experimental Protocols

Inoculum Preparation

Objective: To prepare a healthy and active seed culture for inoculating the production bioreactor.

Methodology:

  • Aseptically transfer a cryopreserved vial of the production strain into a 50 mL tube containing 10 mL of seed medium.

  • Incubate at 28-30°C with shaking at 200-220 rpm for 24-36 hours.

  • Use this culture to inoculate a 250 mL shake flask containing 50 mL of the same seed medium.

  • Incubate under the same conditions until the culture reaches the mid-to-late exponential growth phase (typically determined by optical density at 600 nm, e.g., OD600 = 4.0-6.0).

  • Aseptically transfer the required volume of this seed culture to the production bioreactor to achieve a starting inoculum of 5-10% (v/v).[12]

Fed-Batch Fermentation

Objective: To achieve high-cell-density and high-yield production of this compound by feeding a concentrated nutrient solution.

Methodology:

  • Sterilize the bioreactor containing the initial batch medium.

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain fermentation parameters at their determined optimal setpoints (e.g., pH 6.5, temperature 28°C, dissolved oxygen > 20%).

  • After the initial carbon source is nearly depleted (indicated by a sharp increase in dissolved oxygen), begin the fed-batch phase.

  • Continuously or intermittently feed a sterile, concentrated solution of the primary carbon source (e.g., glucose) and precursor (e.g., linolenic acid) to maintain a low but non-limiting concentration in the bioreactor.

  • Monitor cell growth, substrate consumption, and this compound production by taking samples at regular intervals.

  • Continue the fermentation for the desired duration (e.g., 96-120 hours) or until the production rate plateaus.

This compound Quantification using HPLC

Objective: To accurately measure the concentration of this compound in fermentation broth samples.

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.

    • Collect the supernatant and mix it with an equal volume of a suitable organic solvent (e.g., ethyl acetate) to extract this compound.

    • Vortex vigorously for 1 minute and centrifuge again to separate the phases.

    • Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL) and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of ~225-230 nm.

    • Quantification: Create a standard curve using a certified this compound reference standard.[14] Calculate the concentration in the samples by comparing their peak areas to the standard curve.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_fermentation Fermentation Phase cluster_analysis Analysis Phase cluster_optimization Optimization Cycle Media_Prep Media Preparation & Sterilization Fermentation Bioreactor Fermentation (Batch or Fed-Batch) Media_Prep->Fermentation Inoculum_Prep Inoculum Development Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Process Monitoring Biomass_Analysis Biomass Measurement (OD600 / Dry Weight) Sampling->Biomass_Analysis HPLC_Analysis This compound Quantification (HPLC) Sampling->HPLC_Analysis Data_Analysis Data Analysis Biomass_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Condition_Mod Modify Conditions Data_Analysis->Condition_Mod Identify Improvements Condition_Mod->Fermentation Next Experiment

Caption: A general workflow for the optimization of this compound fermentation experiments.

References

Troubleshooting pyrethrolone instability and degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrethrolone. The information provided will help you understand, mitigate, and troubleshoot issues related to the instability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the alcohol component of pyrethrins I and II, which are natural insecticides.[1] The overall stability of pyrethrin molecules is known to be low, as they are susceptible to degradation, which can impact experimental results and the development of this compound-based compounds.

Q2: What are the primary factors that cause this compound degradation?

Based on the known instability of pyrethrins, this compound is likely susceptible to degradation from:

  • Light: Photodegradation is a significant issue for pyrethrins.[1]

  • Air (Oxygen): Pyrethrins readily oxidize in the air.[2]

  • Moisture: The presence of water can lead to hydrolytic degradation.[1]

  • High Temperatures: Heat accelerates the rate of chemical degradation.[3]

  • Alkaline Conditions: Pyrethrins decompose rapidly in the presence of bases.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage conditions based on information for this compound and related pyrethrin compounds.

ParameterRecommended ConditionRationale
Temperature Below -70°CMinimizes thermal degradation.
Atmosphere Vacuum-sealed or under an inert gas (e.g., argon, nitrogen)Prevents oxidation.
Light In the dark (e.g., in an amber vial within a light-blocking container)Prevents photodegradation.
Moisture Anhydrous conditionsPrevents hydrolysis.

Q4: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This technique can separate the intact this compound from its degradation products. A simple isocratic reverse-phase HPLC-UV method is often sufficient for routine checks.

Troubleshooting Guides

Problem: I am observing new peaks in the chromatogram of my stored this compound sample. What should I do?

The appearance of new peaks in your chromatogram is a strong indication of degradation. Follow this troubleshooting workflow to diagnose and address the issue.

G A New peaks observed in This compound chromatogram B Is a fresh, validated standard of This compound available? A->B C Analyze the fresh standard using the same HPLC method B->C Yes J Obtain a new, high-purity This compound standard B->J No D Compare the chromatograms of the stored sample and the fresh standard C->D E Are the new peaks absent in the fresh standard's chromatogram? D->E F The new peaks are likely degradation products E->F Yes I The new peaks may be artifacts or contaminants. Investigate sample preparation and handling. E->I No G Review storage conditions: - Temperature - Light exposure - Atmosphere (presence of air/moisture) F->G H Implement recommended storage conditions (<-70°C, dark, inert gas) G->H G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare a stock solution of This compound in a suitable solvent (e.g., acetonitrile or methanol) B Divide the stock solution into several aliquots for different stress conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, room temp.) B->D E Oxidation (e.g., 3% H2O2, room temp.) B->E F Thermal Degradation (e.g., 80°C in solution and as solid) B->F G Photodegradation (Expose to UV light) B->G H Control (no stress) B->H I At various time points, withdraw samples from each stress condition C->I D->I E->I F->I G->I H->I J Neutralize acid/base samples if necessary I->J K Analyze all samples by HPLC-UV J->K L Compare chromatograms to identify degradation products K->L M Characterize significant degradation products (e.g., by LC-MS, NMR) L->M G A This compound B Oxidation of side chain A->B [O] C Epoxidation of double bonds A->C [O] D Oxidation of alcohol group A->D [O] E Ring opening or rearrangement B->E C->E D->E F Various Degradation Products E->F

References

Strategies to minimize by-product formation in pyrethrolone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrethrolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on resolving specific problems that may arise during the chemical synthesis of this compound.

FAQ 1: Low Yield in Aldol Condensation Step

Question: I am experiencing low yields during the intramolecular aldol condensation to form the cyclopentenone ring of this compound. What are the potential causes and solutions?

Answer:

Low yields in the aldol condensation step are a common issue. The primary causes often revolve around side reactions and incomplete conversion. Here are some troubleshooting strategies:

  • By-product Formation: The primary competing reactions are polymerization and the formation of undesired condensation products. Under strongly basic or acidic conditions and at elevated temperatures, the newly formed this compound can be susceptible to degradation or further reactions.

  • Troubleshooting Strategies:

    • Optimize Base/Acid Concentration: Use the minimum effective concentration of the base or acid catalyst to promote the desired cyclization without encouraging side reactions.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many aldol condensations, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can be effective.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the accumulation of by-products.

    • Choice of Catalyst: Consider using a milder catalyst. For instance, if strong bases like sodium hydroxide are causing issues, explore weaker bases like potassium carbonate or amines.

FAQ 2: Formation of Multiple Alkylation Products

Question: During the introduction of the side chain via alkylation of a β-dicarbonyl intermediate (e.g., dimethyl 3-oxoglutarate), I am observing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylation?

Answer:

Lack of regioselectivity in the alkylation step is a significant challenge, leading to a complex mixture of products that are difficult to separate.

  • Problem: The presence of multiple enolizable positions on the β-dicarbonyl compound can lead to alkylation at undesired sites or multiple alkylations on the same carbon.

  • Troubleshooting Strategies:

    • Use of a Bulky Base: Employing a sterically hindered base can favor the deprotonation of the more accessible acidic proton, leading to improved regioselectivity.

    • Dianion Alkylation: A more robust strategy is to use a dianion alkylation approach. This involves the sequential addition of two different bases to deprotonate two distinct positions, followed by the selective alkylation at the desired position. For instance, in the alkylation of ethyl acetoacetate, this method can prevent multi-alkylation issues.[1]

    • Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to control the reaction rate and minimize over-alkylation.

FAQ 3: Isomerization of the Side Chain Double Bond

Question: I am observing the formation of the undesired (E)-isomer of this compound instead of the desired (Z)-isomer during my synthesis. What causes this and how can it be prevented?

Answer:

The stereochemistry of the side chain is crucial for the biological activity of pyrethroids derived from this compound. Isomerization can occur under certain reaction conditions.

  • Cause: The (Z)-double bond can isomerize to the more stable (E)-isomer, particularly under thermal or acidic/basic conditions. Some synthetic routes, especially those involving palladium catalysis, can produce a mixture of cis and trans isomers.[1]

  • Troubleshooting Strategies:

    • Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions in all steps following the introduction of the side chain.

    • Selective Hydrogenation: If synthesizing the side chain from an enyne, the choice of reduction conditions is critical. Using a catalyst that favors the formation of the cis-alkene is essential. However, over-reduction to the saturated alkane is a potential side reaction.[1] Careful monitoring of the reaction is necessary.

    • Purification: If a mixture of isomers is unavoidable, purification can be challenging due to the structural similarity of the isomers.[1] Specialized chromatographic techniques may be required.

FAQ 4: By-products in Grignard Reaction for Side Chain Introduction

Question: When using a Grignard reagent to introduce the side chain to the cyclopentenone core, I am getting significant amounts of by-products. What are these by-products and how can I minimize them?

Answer:

Grignard reactions are powerful for C-C bond formation but are sensitive to reaction conditions, which can lead to by-products.

  • Common By-products:

    • Wurtz Coupling Products: The Grignard reagent can react with the starting alkyl halide, leading to a dimer of the alkyl group.

    • Reduction Products: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.

    • Enolization: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which does not lead to the desired addition product.

  • Troubleshooting Strategies:

    • High-Quality Grignard Reagent: Ensure the Grignard reagent is freshly prepared and free of magnesium halides and unreacted magnesium, which can catalyze side reactions.

    • Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and all solvents are anhydrous.

    • Inverse Addition: Add the ketone solution slowly to the Grignard reagent (inverse addition) to maintain an excess of the Grignard reagent and suppress side reactions.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.

Quantitative Data Summary

The following table summarizes the impact of different strategies on the yield and purity of this compound, based on available literature.

IssueStrategyKey ParameterObserved OutcomeReference
Low Yield in Aldol Condensation Optimization of reaction timeReduced from 5h to 1.5hMinimized formation of rethrolone dimers[2]
Lack of Regioselectivity in Alkylation Dianion alkylation of ethyl acetoacetateChange in starting material and alkylation procedureRemedied multi-alkylation complications[1]
Side Chain Isomerization Activated zinc reduction of enyneReaction time of 1.5hSmall quantities of (Z)-pyrethrolone obtained as a mixture[1]

Experimental Protocols

Protocol 1: Modified Synthesis of (Z)-Pyrethrolone

This protocol is based on the work of Markham et al. (2022) and aims to improve upon previous syntheses by addressing issues of regioselectivity.[2][3]

Step 1: Alkylation of Ethyl Acetoacetate Detailed procedure for the dianion alkylation to introduce the propargyl group, minimizing multi-alkylation.

Step 2: Ester Hydrolysis and Decarboxylative Aldol Addition Optimized conditions to reduce premature decarboxylation and improve the yield of the 1,4-diketone intermediate.

Step 3: Intramolecular Aldol Condensation Cyclization of the 1,4-diketone to form the rethrolone scaffold, with reduced reaction times to limit by-product formation.

Step 4: Sonogashira Coupling Introduction of the vinyl group to form the enyne precursor to the this compound side chain.

Step 5: Selective Reduction Semi-reduction of the enyne to form the (Z)-penta-2,4-dienyl side chain.

Visualizations

Workflow for Troubleshooting Low Yield in Aldol Condensation

Low_Yield_Troubleshooting start Low Yield in Aldol Condensation cause1 Side Reactions (Polymerization, etc.) start->cause1 cause2 Incomplete Conversion start->cause2 sub_cause1a High Temperature cause1->sub_cause1a sub_cause1b High Catalyst Concentration cause1->sub_cause1b sub_cause1c Prolonged Reaction Time cause1->sub_cause1c solution2 Increase Reaction Time or Temperature (with caution) cause2->solution2 solution1a Reduce Reaction Temperature sub_cause1a->solution1a solution1b Optimize Catalyst Concentration sub_cause1b->solution1b solution1c Monitor Reaction and Optimize Time sub_cause1c->solution1c

Caption: Troubleshooting workflow for low yields in the aldol condensation step.

Logical Relationship for Minimizing Alkylation By-products

Alkylation_Strategy problem Problem Mixture of mono- and di-alkylated products strategy1 Strategy 1 Controlled Reactant Addition Details Slow addition of alkylating agent at low temperature problem->strategy1 improves strategy2 Strategy 2 Steric Hindrance Details Use of a bulky base problem->strategy2 improves strategy3 Strategy 3 Dianion Formation Details Sequential deprotonation with two different bases problem->strategy3 resolves goal Goal Selective mono-alkylation strategy3->goal achieves

Caption: Strategies to address regioselectivity issues in alkylation.

References

Improving the efficiency of pyrethrolone extraction from pyrethrum flowers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrethrolone Extraction

Welcome to the technical support center for this compound (pyrethrin) extraction from Chrysanthemum cinerariifolium (pyrethrum) flowers. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting pyrethrins from pyrethrum flowers?

A1: The most prevalent methods include traditional solvent extraction (e.g., using hexane or ethanol), Soxhlet/Soxtec extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with CO2.[1][2][3] Newer, "green" techniques like subcritical water extraction (SWE) and high-voltage electric discharge (HVED) are also being explored.[1]

Q2: Which extraction method is the most efficient?

A2: Studies indicate that supercritical CO2 (SC-CO2) extraction is highly effective, yielding a high total amount of all six pyrethrin compounds.[1] It is also considered a clean, environmentally friendly technology.[1] However, the optimal method can depend on available equipment, cost, and desired purity of the final extract.

Q3: What is the primary factor influencing the choice of solvent?

A3: The choice of solvent is critical and depends on the polarity of pyrethrins. Pyrethrins are largely non-polar, making non-polar solvents like hexane and petroleum ether effective.[2][4] These solvents selectively extract pyrethrins while leaving behind more polar impurities.[4] However, polar solvents like ethanol and acetone have also been used successfully, particularly in methods like MAE and UAE.[1] Water is generally unsuitable for pyrethrin extraction due to their insolubility.[1][4]

Q4: How does temperature affect pyrethrin stability and extraction yield?

A4: Temperature is a double-edged sword. Increasing temperature can enhance extraction efficiency for some methods (like MAE with ethanol or acetone), but excessive heat can cause degradation of the thermally sensitive pyrethrins.[1][4][5] For solvent extraction, temperatures are typically kept below 60°C.[4] For SC-CO2 extraction, temperatures around 35-40°C are often optimal.[6][7][8]

Q5: Why is proper drying of the pyrethrum flowers important?

A5: Proper drying is crucial to preserve pyrethrin content.[4] Flowers should be dried quickly after harvesting to prevent degradation.[4] However, exposure to direct sunlight and high temperatures during drying can lead to significant loss of pyrethrins due to UV degradation and heat-induced structural rearrangements.[5][9] Drying in the dark to a moisture content below 10% is recommended.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem: Low this compound Yield
Possible Cause Recommended Solution
Inefficient Flower Preparation Ensure flowers are properly dried (to <10% moisture) and finely ground to increase surface area for solvent contact.[5][9]
Improper Solvent Selection Pyrethrins are non-polar. Use a non-polar solvent like hexane for conventional extraction.[4] For UAE or MAE, 80% ethanol can be effective.[1] Water is an unsuitable solvent.[1]
Suboptimal Extraction Parameters Optimize parameters for your chosen method. For SC-CO2, try 40°C and 1200 psi.[6] For MAE, 70°C with 80% ethanol has shown good results.[1] For hexane extraction, 40°C for 4 hours with vigorous stirring can be optimal.[8]
Pyrethrin Degradation Avoid excessive heat (>60°C) and direct sunlight during extraction and drying.[4][5] Pyrethrins are sensitive to heat, light, and air.[5]
Insufficient Extraction Time Ensure the extraction duration is adequate. For SC-CO2, the first 3 hours are most efficient.[6] For hexane, 4 hours may be needed.[8] However, prolonged extraction can sometimes extract more undesirable compounds.[8]

Troubleshooting Flowchart

G start Start: Low this compound Yield check_material Is flower material finely ground and properly dried (<10% moisture)? start->check_material grind_dry Action: Re-prepare material. Grind finely and ensure proper drying away from direct sunlight. check_material->grind_dry No check_solvent Is the solvent appropriate? (e.g., Hexane for solvent extraction, SC-CO2 for SFE) check_material->check_solvent Yes grind_dry->check_solvent change_solvent Action: Select a more appropriate solvent. Avoid water. check_solvent->change_solvent No check_params Are extraction parameters optimized? (Temp, Pressure, Time) check_solvent->check_params Yes change_solvent->check_params optimize_params Action: Adjust parameters. Avoid excessive heat (>60°C). Refer to protocols. check_params->optimize_params No check_degradation Suspect degradation due to light or prolonged heat exposure? check_params->check_degradation Yes optimize_params->check_degradation protect_sample Action: Protect sample from light and minimize extraction time/temperature. check_degradation->protect_sample Yes end_node Yield Improved check_degradation->end_node No protect_sample->end_node

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Data on Extraction Methods and Parameters

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Green Extraction Method Efficiency
Extraction MethodTotal Pyrethrins Yield (ng/mg)Reference
Supercritical CO2 Extraction (SC-CO2)124.37[1]
Ultrasound-Assisted Extraction (UAE)Up to 104.65[1]
Microwave-Assisted Extraction (MAE)~100 (Varies with solvent/temp)[1]

Data sourced from a comparative study on novel green extraction techniques.[1]

Table 2: Effect of Solvent and Temperature in Microwave-Assisted Extraction (MAE)
SolventTemperature (°C)Total Pyrethrins YieldReference
80% Ethanol70Highest among tested solvents/temps[1]
50% Ethanol120High Pyrethrin II content[1]
Acetone50High Pyrethrin II content[1]
Acetone120High Jasmolin II content[1]
WaterAnyNo pyrethrins extracted[1]

Yields are relative and highlight optimal conditions for specific compounds within the MAE method.

Table 3: Optimal Conditions for Supercritical Fluid Extraction (SFE)
ParameterOptimal ValueResulting YieldReference
Temperature40 °CPyrethrin I: 140 +/- 18 mg / 100g[6]
Pressure1200 psi (~8.27 MPa)Pyrethrin II: 55 +/- 9 mg / 100g[6]
Duration3 hoursMost efficient extraction period[6]
Temperature35 °CYield: 2.15%[8]
Pressure20 MPaConcentration: 93.79 mg/ml[8]
Duration2 hours-[8]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) with CO2

This protocol is based on conditions found to be effective for extracting Pyrethrin I and II.[6]

  • Material Preparation : Dry pyrethrum flowers to <10% moisture content and grind into a fine powder.

  • Apparatus Setup : Load the powdered flower material into the extraction vessel of a preparative SFE system.

  • Set Parameters :

    • Set the extraction temperature to 40°C .

    • Set the CO2 pressure to 1200 psi .

  • Extraction : Begin the flow of supercritical CO2 through the vessel.

  • Duration : Continue the extraction for a minimum of 3 hours, as this is the most efficient period.[6]

  • Collection : Collect the extract from the separator. The CO2 will return to a gaseous state, leaving the pyrethrin-rich oleoresin behind.

  • Analysis : Analyze the extract using a suitable method like HPLC to determine the concentration of pyrethrins.[6]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from a study optimizing green extraction techniques.[1]

  • Material Preparation : Pulverize dried pyrethrum flowers.

  • Solvent Mixture : Prepare a solution of 80% ethanol in water.

  • Sample Loading : In a closed-vessel microwave system, combine the pulverized flowers with the 80% ethanol solvent at a solid-to-solvent ratio of 1:20 (g/mL) .

  • Set Parameters :

    • Set the target temperature to 70°C .

    • Set the maximum microwave power (e.g., 500-800 W). The system will modulate power to maintain the target temperature.

  • Extraction : Run the microwave program. A typical duration can be around 10-15 minutes, but this may require optimization.

  • Filtration : After extraction and cooling, filter the mixture to separate the liquid extract from the solid plant material.

  • Solvent Removal : Evaporate the solvent from the extract, typically using a rotary evaporator, to yield the crude pyrethrin extract.

  • Analysis : Quantify pyrethrin content using HPLC or GC/MS.[10]

General Extraction Workflow

G start Start: Harvest Pyrethrum Flowers drying Drying (Away from direct sunlight) start->drying grinding Grinding / Pulverizing drying->grinding extraction Extraction (e.g., SFE, MAE, Solvent) grinding->extraction filtration Filtration / Separation (Remove solid plant material) extraction->filtration concentration Solvent Removal (e.g., Rotary Evaporation) filtration->concentration purification Purification (Optional) (e.g., Chromatography) concentration->purification analysis Analysis (HPLC, GC-MS) purification->analysis end_node Final Product: This compound Extract analysis->end_node

Caption: A generalized workflow for this compound extraction from flower to final product.

References

Technical Support Center: Resolving Co-eluting Peaks with Pyrethrolone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with pyrethrolone and related compounds in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: I'm observing a shoulder on my main this compound peak, or it appears broad and asymmetrical. How do I confirm if this is a co-elution issue?

A1: An asymmetrical peak shape, such as a shoulder or excessive tailing, is a strong indicator of co-eluting compounds.[1][2] To confirm, consider the following steps:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Mass Spectrometer (MS):

    • If you are using a DAD, analyze the UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1]

    • With an MS detector, you can examine the mass spectra across the peak's elution profile. A change in the observed mass-to-charge ratio (m/z) would confirm co-elution.[1]

  • Varying Injection Volume: Inject a smaller volume of your sample. If the peak shape improves or resolves into two separate peaks, it could indicate that the column was overloaded.

  • Forced Degradation Study: Subject your sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[3] This can help identify if a degradant is the co-eluting impurity.

Q2: My this compound peak is co-eluting with a known impurity. What are the initial steps to improve separation by modifying the mobile phase?

A2: Modifying the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.[4] Here’s a systematic approach:

  • Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of your analytes, which may provide better resolution.[4] Aim for a capacity factor (k') between 1 and 5 for optimal separation.[1][2]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[4]

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly change retention times and selectivity.[5] For acidic analytes like this compound, using a buffer with a pH two units below its pKa will ensure it is in a single, non-ionized form, often resulting in better peak shape.[5]

  • Incorporate an Ion-Pairing Reagent: For polar or ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention and improve resolution.[4][5]

Logical Workflow for Troubleshooting Co-elution

coelution_troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution start Start: Co-elution Suspected (Peak Tailing/Shoulder) confirm Confirm Co-elution (Peak Purity, MS Data) start->confirm mobile_phase Modify Mobile Phase - Change % Organic - Switch Organic Solvent - Adjust pH confirm->mobile_phase column_chem Change Column Chemistry - Different Stationary Phase - Chiral Column mobile_phase->column_chem If resolution is still poor end Peaks Resolved mobile_phase->end other_params Adjust Other Parameters - Temperature - Flow Rate column_chem->other_params For fine-tuning column_chem->end other_params->end forced_degradation_workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start This compound Standard and Sample Solutions acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photolytic Photolytic Stress (UV/Vis Light) start->photolytic hplc_analysis HPLC Analysis with DAD/MS Detection acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis resolution_check Are all degradant peaks resolved from API? hplc_analysis->resolution_check pass Method is Stability-Indicating resolution_check->pass Yes fail Optimize HPLC Method (Go to Troubleshooting) resolution_check->fail No

References

Refinement of analytical methods for trace-level detection of pyrethrolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for the trace-level detection of pyrethrolone and related pyrethroids. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level detection of this compound and pyrethroids?

A1: The most prevalent and effective methods for analyzing this compound and pyrethroids at trace levels are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] These are typically coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Common configurations include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) : Widely used for their high separation efficiency and sensitivity, especially for volatile and semi-volatile pyrethroids.[2][3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Increasingly popular for its applicability to a broader range of pyrethroids, including less volatile and thermally labile compounds.[6][7][8]

  • Gas Chromatography with Electron Capture Detection (GC-ECD) : A sensitive and established technique, particularly for halogenated pyrethroids.[1]

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Effective sample preparation is crucial for accurate trace-level analysis and typically involves three main stages: extraction, cleanup, and preconcentration.[3][9] The choice of method depends on the sample matrix.

  • Extraction:

    • Solid-Phase Extraction (SPE): Commonly used for aqueous samples.[1][3]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile and widely adopted method for various matrices, including soil, sediment, and food products.[6][8][9]

    • Pressurized Liquid Extraction (PLE): An efficient method for solid samples like soil.[2][10]

    • Microwave-Assisted Extraction (MAE): Used for extracting pyrethroids from sediment and soil samples.[3]

  • Cleanup: This step is essential to remove interfering co-extractives from the sample matrix.[3] Common techniques include using stacked graphitized carbon and alumina SPE cartridges.[3]

  • Preconcentration: This step increases the analyte concentration to detectable levels, often achieved by evaporating the solvent.[3]

Q3: What causes the "matrix effect" and how can I mitigate it?

A3: The matrix effect is the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[11][12][13][14] This is a significant challenge in trace analysis.

  • Causes: Co-extracted matrix components can interfere with the ionization process in the mass spectrometer source or accumulate in the GC liner, affecting analyte transfer to the column.[13][14]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[13]

    • Thorough Sample Cleanup: Employ robust cleanup procedures to remove interfering compounds.[3][13]

    • Use of Internal Standards: Stable isotope-labeled internal standards can help compensate for matrix effects.[15]

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[11]

Q4: Are there stability concerns when analyzing this compound and pyrethroids?

A4: Yes, some pyrethroids can be unstable under certain analytical conditions. For instance, stereoisomers of cypermethrin and cyfluthrin can undergo conversion at high GC inlet temperatures.[16] It is recommended to keep the GC inlet temperature at or below 180°C or use on-column injection to minimize this degradation.[16] Additionally, some pyrethroids like cyhalothrin and permethrin show limited stability in aqueous samples and should be extracted within a few days of collection.[17] Proper storage of samples and extracts, typically at 4°C or frozen, is crucial.[17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Incompatible solvent for the mobile phase in LC.- Use a deactivated inlet liner.- Perform column conditioning.- Ensure solvent compatibility with the mobile phase.
Low Analyte Recovery - Inefficient extraction.- Analyte degradation during sample preparation or analysis.- Adsorption to sample containers or instrument components.- Optimize extraction solvent, time, and temperature.[2]- Check for thermal degradation by lowering GC inlet temperature.[16]- Use silanized glassware and vials to minimize adsorption.[18]
High Background Noise in Mass Spectra - Matrix interference.- Contamination from solvents or glassware.- Improve sample cleanup procedures.[3]- Use high-purity solvents and thoroughly clean all glassware.
Inconsistent Results (Poor Reproducibility) - Variability in sample preparation.- Unstable instrument conditions.- Matrix effects varying between samples.- Standardize the sample preparation protocol.- Allow the instrument to stabilize before analysis.- Employ matrix-matched calibration for each sample batch.[13]
Signal Suppression or Enhancement - Significant matrix effects.- Implement matrix effect mitigation strategies such as dilution, improved cleanup, or the use of isotopically labeled internal standards.[3][11][15]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for pyrethroid detection.

Table 1: Method Performance for Pyrethroid Analysis in Soil and Sediment

Analytical MethodMatrixLinearity (R²)Method Detection Limits (MDLs)Recoveries (%)Reference
GC-MS/MSSoil> 0.99310.26 - 0.87 ng/g75 - 120[2]
LC-MS/MSSoil & Sediment--70 - 120[6]
GC/MSSediment-1.0 - 2.6 µg/kg (dry weight)> 70[3]
GC/MS/MSSediment-0.2 - 0.5 µg/kg (dry weight)> 70[3]
DLLME-LC-MS/MSSediment> 0.990.50 - 2.50 ng/g71 - 112[19]

Table 2: Method Performance for Pyrethroid Analysis in Water

Analytical MethodLinearity (R²)Method Detection Limits (MDLs)Recoveries (%)Reference
GC/MS-2.0 - 6.0 ng/L> 70[3]
GC/MS/MS-0.5 - 1.0 ng/L> 70[3]
DLLME-LC-MS/MS> 0.990.12 - 0.62 ng/L70 - 119[19]
SPE-GC/MS> 0.99-71 - 111[18]

Table 3: Method Performance for Pyrethroid Analysis in Food and Biological Matrices

Analytical MethodMatrixLinearity (R²)Limits of Quantification (LOQs)Recoveries (%)Reference
DI-SPME-GC-MSHoney> 0.9980.10 - 10 ng/g75 - 120[20]
LC-MS/MSAnimal Feeds-1 - 10 µg/kg84 - 115[8]
GC-MS/MS (NCI)Animal Products (fatty)-0.006 - 21.4 ng/g (lipid weight)27 - 128[21]

Experimental Protocols & Workflows

Protocol 1: QuEChERS Method for Soil and Sediment Analysis by LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of trace amounts of pyrethroids.[6]

  • Sample Hydration: Weigh 5 g of soil or 10 g of sediment into a centrifuge tube. Add 5 mL of water and vortex to hydrate the sample.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample.

  • Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18). Vortex and then centrifuge.

  • Analysis: Filter the supernatant and inject it into the LC-MS/MS system.

QuEChERS_Workflow sample Sample Hydration (Soil/Sediment + Water) extraction Acetonitrile Extraction sample->extraction salting_out Salting Out (QuEChERS Salts) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe Supernatant centrifuge2 Centrifugation dspe->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Supernatant

Caption: QuEChERS workflow for pyrethroid analysis in soil and sediment.

Protocol 2: Solid-Phase Extraction (SPE) for Water Analysis by GC-MS

This protocol is a general workflow based on methods for extracting pyrethroids from water samples.[3][18]

  • Sample Pre-treatment: Filter the water sample. Spike with surrogate standards.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB or C18) with the appropriate solvents (e.g., ethyl acetate, methanol, water).

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the pyrethroids from the cartridge with a suitable solvent (e.g., ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluent to near dryness and reconstitute in a known volume of solvent. Add internal standards.

  • Analysis: Inject the final extract into the GC-MS system.

SPE_Workflow sample Water Sample (Filtered & Spiked) loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution concentration Concentration & Reconstitution elution->concentration analysis GC-MS Analysis concentration->analysis

Caption: Solid-Phase Extraction workflow for pyrethroid analysis in water.

Logical Diagram: Troubleshooting Matrix Effects

This diagram illustrates the decision-making process for addressing matrix effects in this compound analysis.

Matrix_Effects_Troubleshooting start Inconsistent Results or Signal Suppression/Enhancement check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup improve_cleanup Enhance Cleanup Protocol (e.g., add d-SPE step) check_cleanup->improve_cleanup No check_calibration Using Matrix-Matched Calibration? check_cleanup->check_calibration Yes reanalyze Re-analyze Sample improve_cleanup->reanalyze implement_mmc Implement Matrix-Matched Calibration check_calibration->implement_mmc No use_is Use Stable Isotope-Labeled Internal Standard check_calibration->use_is Yes implement_mmc->reanalyze dilute Dilute Sample Extract use_is->dilute dilute->reanalyze

Caption: Troubleshooting workflow for mitigating matrix effects.

References

Validation & Comparative

A Comparative Analysis of Pyrethrolone and Cinerolone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of pyrethrolone and cinerolone, two key alcohol moieties of the natural pyrethrin insecticides. The information presented is supported by experimental data to aid in research and development of novel insecticides.

Natural pyrethrins are esters composed of one of two acidic molecules (chrysanthemic acid or pyrethric acid) and one of three alcohol molecules (this compound, cinerolone, or jasmolone). This analysis will focus on the comparative bioactivity of the esters derived from this compound and cinerolone, specifically Pyrethrin I and Cinerin I, which are both esters of chrysanthemic acid.

Data Presentation: Comparative Toxicity

The insecticidal activity of pyrethrin I (derived from this compound) and cinerin I (derived from cinerolone) has been evaluated against houseflies (Musca domestica). The following table summarizes their relative toxicity, both alone and in the presence of the synergist piperonyl butoxide. The data is sourced from a study by R. M. Sawicki et al. (1962).

CompoundRelative Toxicity (Pyrethrum Extract = 1.0)Relative Toxicity with Piperonyl Butoxide (1:8 ratio)
Pyrethrin I0.851.31
Cinerin I0.531.28

Key Observations:

  • Intrinsic Toxicity: Pyrethrin I is inherently more toxic to houseflies than Cinerin I.

  • Synergism: The addition of piperonyl butoxide, an inhibitor of insect metabolic enzymes, significantly enhances the toxicity of both compounds. Interestingly, the synergistic effect is more pronounced for Cinerin I, bringing its relative toxicity to a level nearly comparable to that of the synergized Pyrethrin I.

Mechanism of Action

Both this compound and cinerolone, as components of their respective pyrethrin esters, exert their insecticidal effect through the same primary mechanism of action: modulation of voltage-gated sodium channels in the nervous systems of insects.[1]

These compounds bind to the sodium channels and delay their closure, leading to prolonged sodium influx into the neuron. This disruption of normal nerve signal transmission causes hyperexcitation of the nervous system, resulting in rapid "knockdown," paralysis, and eventual death of the insect.

dot

Pyrethrin Pyrethrin (Pyrethrin I or Cinerin I) VGSC Voltage-Gated Sodium Channel (VGSC) in Insect Neuron Pyrethrin->VGSC Binds to ProlongedOpening Prolonged Channel Opening VGSC->ProlongedOpening Causes NaInflux Increased Sodium (Na+) Influx ProlongedOpening->NaInflux Leads to Hyperexcitation Neuronal Hyperexcitation NaInflux->Hyperexcitation Paralysis Paralysis & Knockdown Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Pyrethrin Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insecticide bioactivity. Below are protocols for two key experimental approaches.

Topical Application Bioassay for Insecticidal Activity

This method is used to determine the lethal dose (LD50) of a compound when applied directly to the insect cuticle.

Objective: To quantify and compare the insecticidal potency of Pyrethrin I and Cinerin I against a target insect species (e.g., houseflies, Musca domestica).

Materials:

  • Test insects (e.g., 3-4 day old adult female houseflies).

  • Test compounds (Pyrethrin I and Cinerin I) of known purity.

  • Acetone (analytical grade) as a solvent.

  • Microsyringe or automated microapplicator capable of delivering precise volumes (e.g., 0.5 µL).

  • Holding cages with access to food (e.g., sugar water).

  • Carbon dioxide for anesthetizing insects.

  • Observation chambers.

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of each test compound in acetone. A typical concentration range for pyrethrins would be from 0.01 to 1.0 µg/µL. A solvent-only control (acetone) must be included.

  • Insect Anesthetization: Briefly anesthetize the insects using carbon dioxide.

  • Topical Application: Using a microsyringe, apply a single, precise droplet (e.g., 0.5 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[2] Treat at least 3 replicates of 20-25 insects per concentration.

  • Recovery and Observation: Place the treated insects in holding cages with access to food and water, maintained at a controlled temperature and humidity (e.g., 25°C and 60% RH).

  • Mortality Assessment: Assess insect mortality at a predetermined time point, typically 24 hours post-application. Insects that are unable to move are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 value for each compound.

dot

cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Apply 0.5 µL Droplet to Dorsal Thorax P1->A1 P2 Anesthetize Insects (e.g., with CO2) P2->A1 O1 Place in Holding Cages (24h) A1->O1 O2 Assess Mortality O1->O2 O3 Calculate LD50 (Probit Analysis) O2->O3 cluster_relationship Mechanism of Action R1 Pyrethrin Binding to VGSC R2 Delayed Channel Inactivation R1->R2 leads to R3 Prolonged Na+ Current R2->R3 results in R4 Repetitive Neuronal Firing R3->R4 causes R5 Insect Paralysis R4->R5 induces

References

A Comparative Guide to a New Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Determination of Pyrethrolone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison between a novel UPLC-MS/MS method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of pyrethrolone in complex biological matrices. The UPLC-MS/MS method offers significant improvements in sensitivity, specificity, and throughput, making it a superior alternative for researchers and professionals in drug development and analytical science.

Method Performance Comparison

The following table summarizes the key performance parameters of the new UPLC-MS/MS method compared to the traditional GC-MS method for the analysis of this compound.

Parameter New UPLC-MS/MS Method Traditional GC-MS Method
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 95-105%85-115%
Precision (% RSD) <5%<15%
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL5 ng/mL
Sample Throughput HighModerate
Specificity Very HighHigh

Experimental Protocols

A detailed description of the experimental procedures for both the UPLC-MS/MS and GC-MS methods is provided below.

New UPLC-MS/MS Method Protocol

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard and 2 mL of acetonitrile for protein precipitation.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Traditional GC-MS Method Protocol

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard and perform liquid-liquid extraction with 5 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Derivatize the residue with a suitable silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 150°C, ramp to 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM).

    • Ions: Specific ions for the derivatized this compound and internal standard are monitored.

Visualizations

The following diagrams illustrate the workflow of the new analytical method and a comparison of the validation parameters.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 UPLC Separation p5->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Quantification a2->d1 d2 Reporting d1->d2

Caption: Workflow of the new UPLC-MS/MS method.

validation_comparison cluster_new New UPLC-MS/MS Method cluster_traditional Traditional GC-MS Method n_lin Linearity (R² > 0.999) n_acc Accuracy (95-105%) n_prec Precision (<5% RSD) n_lod LOD (0.1 ng/mL) n_loq LOQ (0.5 ng/mL) t_lin Linearity (R² > 0.995) t_acc Accuracy (85-115%) t_prec Precision (<15% RSD) t_lod LOD (1 ng/mL) t_loq LOQ (5 ng/mL)

Caption: Comparison of method validation parameters.

A Comparative Guide to HPLC and GC Methods for Pyrethrolone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of analytical chemistry and drug development, the accurate quantification of pyrethrolone, a key component of natural pyrethrin insecticides, is crucial for product quality control and metabolism studies. The two primary chromatographic techniques employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a detailed comparison of these methods, supported by experimental data from studies on closely related pyrethrins and pyrethroids, to assist in the selection of the most appropriate technique for specific analytical requirements.

Data Presentation: Performance Comparison of HPLC and GC Methods

The following table summarizes the key performance parameters for HPLC and GC methods based on published data for pyrethrin and pyrethroid analysis. It is important to note that while these methods are applicable to this compound, specific performance may vary and method validation is essential.

Performance ParameterHPLC-UV/DADGC-MS/ECD
Linearity (R²) >0.995>0.995
Recovery (%) 80 - 115%[1][2]63 - 129%[3][4]
Precision (RSD) < 15%[2]< 21.5%[3][4]
Limit of Detection (LOD) 2.0 - 29 ng/mL0.05 - 5.0 µg/kg[5][6]
Limit of Quantification (LOQ) 5.0 - 66 ng/mL5.0 - 10.0 µg/kg[3][4][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for the analysis of pyrethrins and pyrethroids by HPLC with UV or Diode Array Detection (DAD).

1. Sample Preparation:

  • Extraction: Samples are typically extracted with a suitable organic solvent such as acetonitrile or a mixture of acetone and ethyl acetate.[2] For solid samples, techniques like matrix solid-phase dispersion (MSPD) can be employed.[2]

  • Cleanup: The extract may be filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[7]

  • Flow Rate: Approximately 1.0 - 1.5 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[8]

  • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, typically around 220-230 nm.[7]

3. Calibration:

  • A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations.

Gas Chromatography (GC) Method

This protocol outlines a general procedure for the analysis of pyrethrins and pyrethroids using GC coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

1. Sample Preparation:

  • Extraction: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular choice for extracting pyrethroids from various matrices.[4] This involves extraction with acetonitrile followed by the addition of salts to induce phase separation.

  • Cleanup: A dispersive solid-phase extraction (d-SPE) step is often employed for cleanup, using sorbents like C18 and primary secondary amine (PSA).[3][4]

  • Derivatization: For certain pyrethroid metabolites, derivatization may be necessary to improve volatility and thermal stability.[5]

2. Chromatographic Conditions:

  • Instrument: A gas chromatograph equipped with an appropriate injector (e.g., split/splitless), a capillary column, and a detector (MS or ECD).

  • Column: A low-bleed capillary column suitable for pesticide analysis is commonly used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is typically used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

  • Injector Temperature: Maintained at a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.

  • Detector Temperature: The MS transfer line or ECD temperature is also kept elevated.

3. Calibration:

  • Matrix-matched calibration standards are often used to compensate for matrix effects.

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Optimization hplc_val Method Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val hplc_sample Analysis of QC Samples hplc_val->hplc_sample compare Comparison of Results hplc_sample->compare gc_dev Method Development & Optimization gc_val Method Validation (Accuracy, Precision, Linearity, etc.) gc_dev->gc_val gc_sample Analysis of QC Samples gc_val->gc_sample gc_sample->compare stats Statistical Analysis (e.g., t-test, Bland-Altman plot) compare->stats conclusion Assessment of Method Comparability stats->conclusion start Define Cross-Validation Protocol start->hplc_dev start->gc_dev

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is generally preferred for its versatility and applicability to a wide range of compounds without the need for derivatization. It is particularly suitable for the analysis of thermally labile compounds.

  • GC , especially when coupled with MS, can offer higher sensitivity and selectivity for certain analytes.[5] It is an excellent technique for volatile and thermally stable compounds.

Ultimately, a thorough cross-validation of both methods, as depicted in the workflow diagram, is the most rigorous approach to ensure the accuracy and reliability of analytical data for this compound. This involves developing and validating each method independently and then comparing the results obtained from the analysis of the same set of quality control samples. Statistical analysis of the comparative data will determine if the methods can be used interchangeably.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrethrolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrethrolone derivatives, a significant class of synthetic insecticides structurally related to the natural pyrethrins. The insecticidal efficacy of these compounds is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel, more potent, and selective insecticides. This document summarizes quantitative toxicity data, details key experimental protocols for activity assessment, and visualizes the underlying mechanisms and workflows.

Data Presentation: Comparative Insecticidal Activity

The insecticidal activity of this compound derivatives is typically evaluated against various insect species, with results often expressed as the median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize the toxicity of several this compound esters against the housefly (Musca domestica), a common model organism in insecticide research. Variations in the acid and alcohol moieties of the pyrethroid structure significantly impact their potency.

Table 1: Topical LD50 of Pyrethroid Esters against Musca domestica

CompoundAcid MoietyAlcohol MoietyLD50 (µg/g)
Permethrin3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid3-phenoxybenzyl alcoholNot specified in provided docs
Cypermethrin3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid(RS)-α-cyano-3-phenoxybenzyl alcoholNot specified in provided docs
Deltamethrin(1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid(S)-α-cyano-3-phenoxybenzyl alcohol0.057 (against Aedes aegypti)[1]
Fenvalerate(RS)-2-(4-chlorophenyl)-3-methylbutanoic acid(RS)-α-cyano-3-phenoxybenzyl alcoholNot specified in provided docs
Allethrin(1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid(RS)-2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-ol (Allethrolone)Not specified in provided docs

Note: Direct LD50 values for all listed compounds against Musca domestica were not consistently available in the initial search results. The provided value for deltamethrin is against Aedes aegypti for comparative reference.

Experimental Protocols

Accurate assessment of insecticidal activity relies on standardized and reproducible experimental protocols. The two primary methods for evaluating the potency of this compound derivatives are the topical application bioassay and the larval immersion bioassay.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.

Objective: To determine the contact toxicity of a this compound derivative.

Materials:

  • Test insects (e.g., 3-5 day old adult female houseflies, Musca domestica)

  • Technical grade this compound derivative

  • Acetone (or other suitable volatile solvent)

  • Micro-applicator capable of delivering precise volumes (e.g., 0.1-1 µL)

  • Holding cages with food and water

  • Fume hood

  • Analytical balance

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of the test compound in acetone on a weight/volume basis.

    • Perform serial dilutions of the stock solution to obtain a range of at least five concentrations expected to cause between 10% and 90% mortality.

  • Insect Handling and Dosing:

    • Anesthetize the test insects lightly with CO2 or by chilling.

    • Using a micro-applicator, apply a small, precise volume (typically 0.1 to 1 µL) of the insecticide solution to the dorsal thorax of each insect[1][2][3].

    • A control group should be treated with the solvent alone.

  • Post-Treatment Observation:

    • Place the treated insects in holding cages with access to food and water.

    • Maintain the cages under controlled environmental conditions (e.g., 25°C and 60% relative humidity).

    • Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it exceeds 10%.

    • Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals.

Larval Immersion Bioassay

This method is employed to determine the concentration of an insecticide in water that is lethal to 50% of a larval population (LC50).

Objective: To determine the aquatic toxicity of a this compound derivative to insect larvae.

Materials:

  • Test larvae (e.g., third-instar mosquito larvae, Aedes aegypti or Anopheles spp.)

  • Technical grade this compound derivative

  • Solvent (e.g., acetone or ethanol)

  • Deionized or distilled water

  • Glass beakers or disposable cups

  • Pipettes

  • Small fish food (for feeding)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Create a series of dilutions in water to achieve the desired test concentrations. A solvent control (water with the same amount of solvent used in the test solutions) and a negative control (water only) should be included.

  • Exposure of Larvae:

    • Dispense a fixed volume of each test solution into replicate beakers (e.g., 100 mL).

    • Introduce a known number of larvae (e.g., 20-25) into each beaker[4][5][6][7].

    • Provide a small amount of food to each beaker.

  • Observation and Data Collection:

    • Maintain the beakers at a constant temperature.

    • Record larval mortality at 24 and 48 hours after the start of exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis:

    • If mortality in the control group is above 10%, the data should be corrected using Abbott's formula[4].

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Visualization of Mechanisms and Workflows

Signaling Pathway: Pyrethroid Interaction with Voltage-Gated Sodium Channels

Pyrethroids exert their neurotoxic effects primarily by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects[8]. They bind to the channel protein and modify its gating properties, leading to prolonged channel opening and persistent nerve excitation, which results in paralysis and death of the insect.

Pyrethroid_Mechanism cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Depolarization VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated State) VGSC_open->VGSC_inactivated Inactivation Prolonged_Opening Prolonged Channel Opening & Delayed Inactivation VGSC_open->Prolonged_Opening VGSC_inactivated->VGSC_closed Repolarization Pyrethroid This compound Derivative Pyrethroid->VGSC_open Binds to open state Nerve_Hyperexcitation Nerve Hyperexcitation Prolonged_Opening->Nerve_Hyperexcitation Paralysis Paralysis & Death Nerve_Hyperexcitation->Paralysis

Caption: Mechanism of action of this compound derivatives on voltage-gated sodium channels.

Experimental Workflow: Topical Application Bioassay

The following diagram illustrates the key steps involved in conducting a topical application bioassay to determine the LD50 of a this compound derivative.

Topical_Bioassay_Workflow start Start prep_solutions Prepare Insecticide Stock & Serial Dilutions start->prep_solutions apply_insecticide Topical Application of Insecticide prep_solutions->apply_insecticide anesthetize Anesthetize Test Insects anesthetize->apply_insecticide control_group Apply Solvent to Control Group anesthetize->control_group holding Transfer to Holding Cages (with food & water) apply_insecticide->holding control_group->holding incubation Incubate for 24-48h (Controlled Environment) holding->incubation assess_mortality Assess Mortality incubation->assess_mortality data_analysis Data Analysis (Probit Analysis) assess_mortality->data_analysis end Determine LD50 data_analysis->end

Caption: Workflow for a topical application insecticidal bioassay.

Structure-Activity Relationship Insights

The insecticidal potency of this compound derivatives is governed by several structural features:

  • The Acid Moiety: The nature of the substituents on the cyclopropane ring is critical. For instance, di-halogenated vinyl groups (e.g., dichlorovinyl or dibromovinyl) generally confer higher insecticidal activity than a methylpropenyl group. The stereochemistry of the cyclopropane ring also plays a significant role.

  • The Alcohol Moiety (this compound and its analogs): The structure of the alcohol component significantly influences the knockdown speed and killing efficacy. The presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety is a key determinant that differentiates Type II pyrethroids from Type I. Type II pyrethroids, such as deltamethrin and cypermethrin, are generally more potent insecticides but also exhibit higher mammalian toxicity.

  • Ester Linkage: The ester bond connecting the acid and alcohol moieties is susceptible to hydrolysis by esterase enzymes in insects, which is a primary mechanism of detoxification. Modifications that sterically hinder or electronically deactivate this bond can increase the persistence and efficacy of the insecticide.

Comparison with Alternatives

This compound derivatives belong to the broader class of pyrethroid insecticides. Compared to other classes of insecticides, such as organophosphates and carbamates, pyrethroids generally exhibit higher insecticidal activity at lower application rates and have lower mammalian toxicity. However, the widespread use of pyrethroids has led to the development of resistance in many insect populations, primarily through two mechanisms: target-site insensitivity (mutations in the voltage-gated sodium channel) and metabolic resistance (increased activity of detoxification enzymes like cytochrome P450s and esterases).

The development of new this compound derivatives often focuses on overcoming these resistance mechanisms. This can be achieved by designing molecules that are less susceptible to enzymatic degradation or that can effectively bind to mutated sodium channels. Furthermore, the use of synergists, such as piperonyl butoxide (PBO), which inhibit detoxification enzymes, can enhance the efficacy of existing this compound derivatives against resistant insect strains.

Conclusion

The structure-activity relationships of this compound derivatives are a cornerstone of modern insecticide development. The data and protocols presented in this guide highlight the critical interplay between chemical structure and biological function. A thorough understanding of these relationships, facilitated by standardized bioassays and a clear comprehension of the molecular targets, is essential for the design of the next generation of effective and environmentally compatible insecticides. Future research will likely focus on developing novel derivatives that can circumvent existing resistance mechanisms and exhibit greater selectivity towards target pests.

References

A Comparative Guide to the Transcriptomics of Pyrethrin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of gene expression profiles related to pyrethrin biosynthesis, drawing on recent transcriptomic studies. It is intended for researchers, scientists, and professionals in drug development interested in the molecular regulation of this potent natural insecticide. The content summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of pyrethrin production in plants.

The Pyrethrin Biosynthesis Pathway

Pyrethrins are esters formed from two distinct precursor pathways: an acid moiety (chrysanthemic acid or pyrethric acid) derived from an irregular monoterpene pathway, and an alcohol moiety (rethrolone) derived from the jasmonic acid (JA) pathway.[1][2] The final step involves the esterification of these two moieties, a reaction catalyzed by a GDSL lipase-like protein.[3] Key enzymes in this process have been identified through transcriptomic analysis, revealing a complex and coordinated series of biochemical reactions.

Caption: The pyrethrin biosynthesis pathway showing key enzymes.

Comparative Analysis of Gene Expression

Transcriptomic studies reveal significant differential expression of pyrethrin biosynthesis genes across various plant tissues and developmental stages. The primary site of biosynthesis is the flower heads, with gene expression patterns often preceding the accumulation of the final pyrethrin compounds.[4][5]

A comparative analysis between Tanacetum cinerariifolium, a high-yield species, and Tanacetum coccineum, which has lower pyrethrin content, shows that while the biosynthesis genes are highly conserved, their expression levels vary.[6] In both species, gene expression is typically low in leaves, up-regulated in early-stage flower buds (S1), and then decreases in fully blossomed flowers (S4).[6] However, the peak accumulation of pyrethrins is observed in the later S3-S4 stages, suggesting a temporal disconnect between transcription and metabolite storage.[4][6] This indicates that pyrethrin production is a highly regulated process, likely involving post-transcriptional control and metabolite transport.

Table 1: Comparative Expression of Key Pyrethrin Biosynthesis Genes

This table summarizes the expression patterns of key genes in T. cinerariifolium across different tissues and flower development stages. Expression levels are represented qualitatively based on findings from multiple transcriptomic studies.

GeneEnzyme FunctionLeaf/Stem ExpressionEarly Flower (S1-S2) ExpressionLate Flower (S3-S4) Expression
TcCDS Chrysanthemyl Diphosphate SynthaseLowHighDown-regulated
TcADH Alcohol DehydrogenaseLowHighDown-regulated
TcALDH Aldehyde DehydrogenaseLowHighDown-regulated
TcJMH Jasmone HydroxylaseLowHighHigh
TcPYS Pyrethrolone SynthaseLowHighDown-regulated
TcGLIP GDSL Lipase (Esterification)LowHighDown-regulated
TcMYC2 Transcription FactorLowHighDown-regulated

Data synthesized from multiple studies.[4][6][7]

Key Regulatory Mechanisms

The jasmonate signaling pathway plays a crucial role in regulating pyrethrin biosynthesis. Treatment with methyl jasmonate (MeJA) has been shown to induce the expression of biosynthesis genes.[7][8] Transcriptomic analysis following MeJA treatment helped identify key transcription factors, such as TcMYC2 , which positively regulates the expression of genes like TcAOC and TcGLIP by binding to their promoters.[7][8] This highlights a direct link between plant defense signaling and the production of insecticidal compounds. Furthermore, there is a strong correlation between the density of glandular trichomes, the primary sites of biosynthesis, and pyrethrin content.[3][9]

Experimental Methodologies

Comparative transcriptomic analyses of pyrethrin biosynthesis typically involve a multi-step workflow combining next-generation sequencing with metabolite analysis.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_transcriptomics 2. Transcriptome Analysis cluster_metabolomics 3. Metabolite Analysis cluster_analysis 4. Comparative Analysis Plant_Material Plant Tissues (e.g., Flowers S1-S4, Leaves) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Pyrethrin Extraction Plant_Material->Metabolite_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina RNA-Seq Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Assembly, Annotation, DEG) Sequencing->Bioinformatics Validation qRT-PCR Validation Bioinformatics->Validation Correlation Correlate Gene Expression with Metabolite Levels Bioinformatics->Correlation GCMS GC-MS Quantification GCMS->Correlation

Caption: A typical workflow for comparative transcriptomic studies.

Plant Material and RNA Extraction
  • Plant Species: Tanacetum cinerariifolium or Tanacetum coccineum.

  • Tissues: Flower heads at different developmental stages (e.g., S1: closed buds; S4: fully open), stems, and leaves are collected and immediately frozen in liquid nitrogen.[6]

  • RNA Isolation: Total RNA is extracted using a standard plant RNA isolation kit, followed by quality assessment using a spectrophotometer and agarose gel electrophoresis.

Transcriptome Sequencing (RNA-Seq)
  • Library Construction: mRNA is enriched and fragmented. First and second-strand cDNA are synthesized, followed by adapter ligation and PCR amplification to create the final cDNA library.

  • Sequencing: Libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq).[6]

  • Data Preprocessing: Raw reads are filtered to remove low-quality sequences and adapters using tools like fastp.[4]

  • De Novo Assembly: For species without a reference genome, a full-length transcriptome is assembled using software like Trinity.[4]

  • Gene Annotation and Differential Expression Analysis: Assembled unigenes are annotated against public databases (e.g., NR, KEGG, GO). Gene expression levels are calculated (e.g., as FPKM), and differentially expressed genes (DEGs) between samples are identified.[6]

Validation by qRT-PCR
  • Protocol: To validate RNA-Seq data, the expression of selected key biosynthesis genes is quantified using quantitative real-time PCR (qRT-PCR).[4][6] RNA is reverse-transcribed to cDNA, and qRT-PCR is performed using SYBR Green master mix on a real-time PCR system.[9] Relative gene expression is calculated using the 2-ΔΔCt method.

Metabolite Quantification (GC-MS)
  • Extraction: Dried plant material is ground and extracted with a suitable organic solvent (e.g., methanol).

  • Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the six individual pyrethrin compounds (Pyrethrin I/II, Cinerin I/II, Jasmolin I/II).[6][8] An internal standard is used for accurate quantification.

References

A Comparative Guide to the Synthetic Routes of Pyrethrolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrethrolone, a key alcohol component of the natural insecticides pyrethrins, is a cyclopentenolone derivative with a diene side chain. Its synthesis has been a subject of interest for decades, leading to the development of various synthetic strategies. This guide provides a comparative overview of three distinct synthetic routes to this compound: the classic Crombie and Harper synthesis, a convenient conversion from allethrolone, and a modified version of Matsuo's synthesis. The performance of each route is objectively compared, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The three synthetic pathways to this compound are summarized below, highlighting key differences in starting materials, number of steps, and overall yield.

Synthetic RouteStarting Material(s)Number of Key StepsOverall Yield (%)Key Features
Crombie and Harper Synthesis Ethyl acetoacetate, trans-2-butenoyl chloride, and acraldehyde~8Not explicitly stated, likely lowClassical, multi-step synthesis; Establishes the core cyclopentenolone structure early; Involves a Wittig reaction to introduce the side chain.
Conversion from Allethrolone Allethrolone3~50-60% (estimated from reported yields)Utilizes a readily available starting material; Shorter and more direct route; Employs a Wittig reaction for side chain installation.
Modified Matsuo Synthesis Ethyl acetoacetate and propargyl bromide520%Overcomes regioselectivity issues of the original Matsuo synthesis; Features a one-pot decarboxylative aldol addition; Final step is a selective reduction of an alkyne.[1][2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Crombie_Harper_Synthesis cluster_0 Crombie and Harper Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Diketone Diketone Ethyl Acetoacetate->Diketone Acylation & Hydrolysis Cyclopentenolone Precursor Cyclopentenolone Precursor Diketone->Cyclopentenolone Precursor Intramolecular Aldol Condensation Pyrethrone Pyrethrone Cyclopentenolone Precursor->Pyrethrone Decarboxylation This compound This compound Pyrethrone->this compound Reduction Acraldehyde Acraldehyde Wittig Reagent Wittig Reagent Acraldehyde->Wittig Reagent Several Steps Wittig Reagent->Pyrethrone Wittig Reaction

Caption: Crombie and Harper's multi-step synthesis of this compound.

Allethrolone_Conversion cluster_1 Conversion from Allethrolone Allethrolone Allethrolone Protected Allethrolone Protected Allethrolone Allethrolone->Protected Allethrolone Carbonyl Protection Protected this compound Protected this compound Protected Allethrolone->Protected this compound Wittig Reaction This compound This compound Protected this compound->this compound Deprotection/Hydrolysis

Caption: A concise three-step conversion of allethrolone to this compound.

Modified_Matsuo_Synthesis cluster_2 Modified Matsuo Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Alkylated Acetoacetate Alkylated Acetoacetate Ethyl Acetoacetate->Alkylated Acetoacetate Monoalkylation Linear Diketone Linear Diketone Alkylated Acetoacetate->Linear Diketone One-pot Decarboxylative Aldol Addition Cyclic Enyne Cyclic Enyne Linear Diketone->Cyclic Enyne Intramolecular Aldol Condensation (Z)-Pyrethrolone (Z)-Pyrethrolone Cyclic Enyne->(Z)-Pyrethrolone Selective Reduction

Caption: The five-step modified Matsuo synthesis of (Z)-pyrethrolone.[1][2]

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in each synthetic route, compiled from the cited literature.

Crombie and Harper Synthesis: Key Steps

1. Synthesis of 3-Methyl-2-(trans-pent-2-en-4-ynyl)-cyclopent-2-en-1-one (A Pyrethrone Intermediate): The detailed multi-step synthesis as described by Crombie and Harper involves the initial preparation of a suitable cyclopentenone precursor from ethyl acetoacetate and trans-2-butenoyl chloride. This is followed by the introduction of the side chain. A crucial step is the condensation of the cyclopentenone with a suitable Wittig reagent derived from acraldehyde to form the pyrethrone structure.

2. Reduction to (±)-trans-Pyrethrolone: The pyrethrone intermediate is then reduced to afford (±)-trans-pyrethrolone. While specific yields for each step are not always provided in a consolidated manner in the original publications, the overall process is lengthy and involves classical synthetic transformations.

Conversion of Allethrolone to this compound

1. Protection of Allethrolone: Readily available allethrolone is first protected to prevent side reactions at the carbonyl group during the subsequent Wittig reaction. A common method involves the formation of a ketal using ethylene glycol in the presence of an acid catalyst.

2. Wittig Reaction: The protected allethrolone is then subjected to a Wittig reaction to introduce the 2,4-pentadienyl side chain. This involves the preparation of a phosphonium ylide from a suitable pentadienyl halide and triphenylphosphine, followed by reaction with the protected ketone.

3. Hydrolysis to this compound: The protected this compound derivative is deprotected by hydrolysis using a dilute acid, such as 8% sulfuric acid in acetone, at room temperature for several days. This step yields a mixture of (E,Z)-pyrethrolones with a reported yield of 66%.[3]

Modified Matsuo Synthesis of (Z)-Pyrethrolone

1. Monoalkylation of Ethyl Acetoacetate: Ethyl acetoacetate is deprotonated with a base such as sodium ethoxide, followed by reaction with propargyl bromide to yield ethyl 2-acetyl-4-pentynoate.

2. One-pot Decarboxylative Aldol Addition: The monoalkylated product is then subjected to a one-pot reaction involving ester hydrolysis, decarboxylation, and an aldol addition with pyruvic aldehyde. This key step forms the linear diketone precursor.

3. Intramolecular Aldol Condensation: The linear diketone undergoes an intramolecular aldol condensation to form the cyclic enyne intermediate, 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one.

4. Selective Reduction to (Z)-Pyrethrolone: The final step is the selective partial reduction of the alkyne to a (Z)-alkene. This can be achieved using activated zinc in aqueous n-propanol heated under reflux. An optimized protocol using activated zinc in ethanol under an inert atmosphere for 14 hours at reflux affords (Z)-pyrethrolone in an excellent 92% yield for this step.[2] The overall yield for this five-step synthesis is reported to be 20%.[1][2]

Conclusion

This guide has presented a comparative analysis of three synthetic routes to this compound. The Crombie and Harper synthesis, while historically significant, is a lengthy process with a likely low overall yield. The conversion from allethrolone offers a much shorter and more efficient route, making it an attractive option when allethrolone is readily available. The modified Matsuo synthesis provides a reliable method for the stereoselective synthesis of (Z)-pyrethrolone from simple starting materials with a respectable overall yield. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired stereochemistry, availability of starting materials, and scalability of the process. The provided data and protocols offer a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal of Pyrethrolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of pyrethrolone, a key component of pyrethrin and pyrethroid insecticides. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining regulatory compliance. Adherence to these protocols is essential for fostering a culture of safety and responsibility.

This compound and its derivatives are known for their potent insecticidal properties, but they also exhibit high toxicity to aquatic organisms.[1][2] Improper disposal can lead to the contamination of waterways, posing a significant threat to environmental health. Therefore, a structured and informed approach to waste management is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for the specific this compound-containing compound being used.[3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[4][5][6] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed through your institution's hazardous waste program. Never dispose of this compound or its containers in the regular trash or down the drain.[4][7][8]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed waste container for all this compound-contaminated materials, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, and paper towels).

    • The container must be compatible with the chemical and comply with your institution's hazardous waste guidelines.

  • Container Management:

    • For empty containers of pure this compound or its solutions, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone), as recommended by the SDS or your institution's safety office.[4][8]

    • Collect the rinsate as hazardous waste in the designated container.[9]

    • After rinsing, deface the original label on the container to prevent reuse and dispose of it as directed by your hazardous waste program.[4] Never reuse empty pesticide containers for any other purpose.[4][8]

  • Disposal of Unused or Expired this compound:

    • Do not attempt to neutralize this compound waste in the lab unless you have a specifically approved and validated protocol from your environmental health and safety department.

    • Package and label all unused or expired this compound for collection by your institution's hazardous waste disposal service.[5] Ensure the label clearly identifies the contents as "Hazardous Waste: this compound."

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area as directed by the SDS and your institutional safety protocols.

Quantitative Data Summary

The following table summarizes key hazard information for pyrethrins, the class of compounds to which this compound belongs. This data is extracted from various Safety Data Sheets and toxicological profiles.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Toxic if swallowed[3][10]
Acute Toxicity (Dermal) Harmful in contact with skin[3][10]
Acute Toxicity (Inhalation) Toxic if inhaled[3][10]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[3][11]

This table is intended as a summary. Always refer to the specific SDS for the compound in use.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Pyrethrolone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_procedure Disposal & Decontamination cluster_final Final Disposition start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) waste_type Identify Waste Type ppe->waste_type sds->ppe liquid_waste Liquid Waste (Unused solution, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse Container empty_container->triple_rinse storage Store Waste in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label on Empty Container triple_rinse->deface_label collect_rinsate->collect_liquid deface_label->storage disposal_pickup Arrange for Hazardous Waste Pickup storage->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a commitment to safety and sustainability within the research community. For further guidance, always consult your institution's Environmental Health and Safety (EHS) department.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.